Human enteropeptidase-IN-3
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C22H22N4O8 |
|---|---|
Molecular Weight |
470.4 g/mol |
IUPAC Name |
(2S)-2-[[10-(diaminomethylideneamino)-13-oxo-7,8-dihydro-6H-benzo[e][1,8]benzodioxecine-4-carbonyl]amino]butanedioic acid |
InChI |
InChI=1S/C22H22N4O8/c23-22(24)25-12-6-7-13-11(9-12)3-2-8-33-18-14(4-1-5-16(18)34-21(13)32)19(29)26-15(20(30)31)10-17(27)28/h1,4-7,9,15H,2-3,8,10H2,(H,26,29)(H,27,28)(H,30,31)(H4,23,24,25)/t15-/m0/s1 |
InChI Key |
ANRCLDWFMUYQBV-HNNXBMFYSA-N |
Isomeric SMILES |
C1CC2=C(C=CC(=C2)N=C(N)N)C(=O)OC3=CC=CC(=C3OC1)C(=O)N[C@@H](CC(=O)O)C(=O)O |
Canonical SMILES |
C1CC2=C(C=CC(=C2)N=C(N)N)C(=O)OC3=CC=CC(=C3OC1)C(=O)NC(CC(=O)O)C(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
The Discovery and Synthesis of Human Enteropeptidase Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Human enteropeptidase (also known as enterokinase) is a type II transmembrane serine protease located in the brush border of the duodenum and jejunum.[1][2] It plays a critical role in protein digestion by converting inactive trypsinogen into its active form, trypsin.[1] This activation of trypsin initiates a cascade that activates other pancreatic digestive enzymes.[1] Given its pivotal role, enteropeptidase has emerged as a promising therapeutic target for conditions such as obesity, diabetes, and certain types of pancreatitis.[3][4] This technical guide provides an in-depth overview of the discovery and synthesis of human enteropeptidase inhibitors, with a focus on the well-characterized inhibitor SCO-792, as a representative example.
Discovery of Human Enteropeptidase Inhibitors
The discovery of potent and selective human enteropeptidase inhibitors has been a key focus of drug development efforts. A notable success in this area is the identification of SCO-792, a novel, orally available small-molecule inhibitor.[5]
The discovery of SCO-792 was the result of a high-throughput screening (HTS) campaign that utilized a fluorescence resonance energy transfer (FRET) assay to identify compounds that inhibit enteropeptidase activity.[5] This initial screening was followed by a compound optimization process, which ultimately led to the identification of SCO-792.[5]
Synthesis of a Human Enteropeptidase Inhibitor: SCO-792
While the precise, proprietary synthesis route for SCO-792 by Takeda Pharmaceutical Company is not publicly detailed, the general principles of small-molecule drug synthesis would apply. This typically involves a multi-step organic synthesis process, starting from commercially available starting materials and employing various chemical reactions to build the final complex molecule. The synthesis of SCO-792 was carried out by Takeda Pharmaceutical Company Limited.[3]
Quantitative Data on Inhibitor Activity
The inhibitory activity of SCO-792 against human and rat enteropeptidase has been extensively characterized. The following tables summarize the key quantitative data.
| Parameter | Human Enteropeptidase | Rat Enteropeptidase | Reference |
| IC50 | 5.4 nmol/L | 4.6 nmol/L | [5][6][7] |
| Kinact/KI | 82,000 /mol/L·s | Not Reported | [5][7] |
| Dissociation Half-life (t1/2) | ~14 hours | Not Reported | [5][6][7] |
| koff | 0.047 /hour | Not Reported | [5] |
Table 1: In Vitro Inhibitory Activity of SCO-792
SCO-792 has also demonstrated inhibitory activity against other serine proteases, as detailed in the table below.
| Enzyme | IC50 | Reference |
| Plasma Kallikrein | 16 nmol/L | [5] |
| Plasmin | 460 nmol/L | [5] |
| Trypsin | 3.3 nmol/L | [5] |
| Factor Xa | No Inhibition | [5] |
| Thrombin | No Inhibition | [5] |
Table 2: In Vitro Selectivity of SCO-792
Experimental Protocols
Recombinant Human Enteropeptidase Light Chain (hEKL) Expression and Purification
The catalytic light chain of human enteropeptidase is often produced recombinantly for use in inhibitor screening and characterization.
1. Gene Synthesis and Cloning:
-
The gene encoding the human enteropeptidase light chain (hEKL) can be artificially synthesized with codon optimization for expression in Escherichia coli.[4]
-
The synthetic gene is then cloned into a suitable prokaryotic expression vector, such as pMAL-s, which allows for the expression of the target protein as a fusion with a tag like Maltose Binding Protein (MBP) to aid in purification.[4] The gene can be inserted using restriction sites like BamHI and HindIII.[4]
2. Expression in E. coli:
-
The recombinant plasmid is transformed into an expression strain of E. coli, such as BL21 (DE3).[4]
-
High-level expression of the MBP-hEKL fusion protein can be induced. This often results in the protein being sequestered in inclusion bodies.[8] However, soluble expression can also be achieved.[4]
3. Purification:
-
If expressed in soluble form, the fusion protein can be purified from the cell lysate using affinity chromatography, such as an amylose resin column for MBP-tagged proteins.[4]
-
The column is washed, and the fusion protein is eluted with a solution containing maltose.[4]
-
If the protein is in inclusion bodies, they must first be isolated, solubilized using denaturants like 6 M guanidine-HCl, and then refolded. On-column refolding has been found to be an effective method.[8][9]
4. Autocatalytic Cleavage:
-
The fusion protein can be designed with an enteropeptidase recognition sequence between the tag and the hEKL. This allows for autocatalytic cleavage to release the active hEKL.[9]
Human Enteropeptidase Activity Assay
Several assay formats can be used to measure the enzymatic activity of human enteropeptidase and to screen for inhibitors.
1. FRET-Based Assay (for HTS):
-
This assay employs a synthetic substrate containing a fluorophore and a quencher linked by a peptide sequence that is specifically cleaved by enteropeptidase.
-
Cleavage of the substrate separates the fluorophore and quencher, resulting in an increase in fluorescence that is proportional to enzyme activity.
2. Colorimetric Assay:
-
A common substrate is Gly-Asp-Asp-Asp-Asp-Lys-β-naphthylamide (GD4K-na).[4]
-
The assay is typically performed in a buffer such as 25 mM Tris-Cl (pH 8.0) with 10 mM CaCl2 and 10% DMSO.[4]
-
The reaction is initiated by the addition of the enzyme, and the release of β-naphthylamine is monitored by the increase in absorbance at 420 nm.[4]
3. Fluorometric Assay Kit (e.g., Sigma-Aldrich MAK204):
-
This kit utilizes a synthetic peptide substrate tagged with 7-amino-4-trifluoromethylcoumarin (AFC).[10]
-
Cleavage of the substrate releases AFC, a fluorescent product (Ex/Em = 380/500 nm).[10]
-
The assay is performed in a 96-well plate format, and the fluorescence is measured kinetically.[10]
-
Protocol Outline:
-
Prepare samples and standards in a 96-well plate.
-
Prepare a reaction mix containing the enteropeptidase substrate.
-
Add the reaction mix to the wells to initiate the reaction.
-
Incubate the plate at 37°C and measure the fluorescence over time.[10]
-
In Vivo Oral Protein Challenge Test
This in vivo experiment is used to assess the efficacy of an enteropeptidase inhibitor in blocking protein digestion and absorption.
-
Animal Model: Male Sprague-Dawley rats are commonly used.[5]
-
Procedure:
-
Rats are fasted overnight.
-
The test inhibitor (e.g., SCO-792) or vehicle is administered orally at a specific time before the protein load.[5]
-
A whey protein solution is administered orally.[5]
-
Blood samples are collected at various time points after the protein load.
-
Plasma levels of branched-chain amino acids (BCAAs) are measured as an indicator of protein digestion and absorption. A reduction in the post-protein load increase in plasma BCAAs indicates effective inhibition of enteropeptidase.[5]
-
Signaling Pathways and Logical Relationships
Enteropeptidase Activation of the Pancreatic Zymogen Cascade
Enteropeptidase is the initial trigger for a cascade of digestive enzyme activation in the small intestine.
Caption: Pancreatic zymogen activation cascade initiated by enteropeptidase.
Experimental Workflow for Recombinant hEKL Production
The following diagram outlines the key steps in producing recombinant human enteropeptidase light chain.
Caption: Workflow for recombinant human enteropeptidase light chain production.
Logic of an In Vivo Oral Protein Challenge
This diagram illustrates the logical flow of an oral protein challenge experiment to test an enteropeptidase inhibitor.
Caption: Logical flow of an in vivo oral protein challenge experiment.
References
- 1. Enteropeptidase - Wikipedia [en.wikipedia.org]
- 2. article.imrpress.com [article.imrpress.com]
- 3. SCO‐792, an enteropeptidase inhibitor, improves disease status of diabetes and obesity in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scielo.br [scielo.br]
- 5. Discovery and characterization of a small‐molecule enteropeptidase inhibitor, SCO‐792 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scohia.com [scohia.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. protein.bio.msu.ru [protein.bio.msu.ru]
- 10. sigmaaldrich.com [sigmaaldrich.com]
Structure-Activity Relationship of Novel Human Enteropeptidase Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enteropeptidase (also known as enterokinase) is a serine protease located on the brush border of the duodenum and jejunum. It plays a critical role in protein digestion by converting inactive trypsinogen to active trypsin, which in turn activates a cascade of other digestive proenzymes. Due to its key role in nutrient absorption, inhibition of human enteropeptidase has emerged as a promising therapeutic strategy for metabolic diseases such as obesity and diabetes. This technical guide provides an in-depth overview of the structure-activity relationships (SAR) of two recently developed classes of small molecule human enteropeptidase inhibitors: a series of 4-guanidinobenzoate derivatives and the clinical candidate SCO-792.
Core Compound Classes and Structure-Activity Relationship
4-Guanidinobenzoate Derivatives
A novel series of 4-guanidinobenzoate derivatives has been designed and evaluated as inhibitors of human enteropeptidase. The general scaffold of these compounds consists of a 4-guanidinobenzoyl moiety linked to a substituted aromatic ring. The guanidinyl group is designed to mimic the lysine residue of the natural substrate, trypsinogen, and interact with the S1 pocket of the enzyme.
Table 1: Structure-Activity Relationship of 4-Guanidinobenzoate Derivatives
| Compound | R | Linker (X) | IC50 (initial, nM) | IC50 (apparent, nM) |
| 1a | H | O | >10000 | 1800 |
| 1b | COOH | O | 1300 | 170 |
| 1c | CH2COOH | O | 380 | 48 |
| 2a | O(CH2)2COOH | O | 150 | 19 |
| 3a | OCH(CH3)COOH | O | 89 | 11 |
| 4b | NH(CH2)2COOH | O | 45 | 5.6 |
Data extracted from "Design, Synthesis, and Biological Evaluation of a Novel Series of 4-Guanidinobenzoate Derivatives as Enteropeptidase Inhibitors with Low Systemic Exposure for the Treatment of Obesity" in the Journal of Medicinal Chemistry.
The SAR data in Table 1 reveals several key insights:
-
Importance of the Acidic Moiety: The introduction of a carboxylic acid group on the second aromatic ring significantly enhances inhibitory potency (compare 1a and 1b ). This acidic group likely interacts with basic residues in the S2 pocket of the enzyme.
-
Linker Length and Composition: The nature and length of the linker connecting the aromatic ring to the acidic group are crucial. Increasing the linker length and introducing an ether or amine linkage generally improves activity. Compound 4b , with an aminoethyl-carboxy linker, demonstrated the highest potency in this series.
SCO-792 and Related Compounds
SCO-792 is a potent, reversible, and slowly dissociating inhibitor of human enteropeptidase. Its discovery was the result of a high-throughput screening campaign and subsequent lead optimization.
Table 2: Pharmacological Profile of SCO-792
| Parameter | Value | Species |
| IC50 | 5.4 nM | Human |
| IC50 | 4.6 nM | Rat |
| Kinact/KI | 82,000 M-1s-1 | Human |
| Dissociation Half-life (t1/2) | ~14 hours | Human |
Data from "Discovery and characterization of a small-molecule enteropeptidase inhibitor, SCO‐792".
The key structural features of SCO-792 include a guanidinobenzoyl group, which interacts with the S1 pocket, and a dihydrobenzofuran core. The slow dissociation of SCO-792 from the enzyme contributes to its sustained inhibitory effect.
Experimental Protocols
Human Enteropeptidase Inhibition Assay (Fluorescence Resonance Energy Transfer - FRET)
This assay is commonly used to screen for and characterize inhibitors of human enteropeptidase.
Principle: The assay utilizes a synthetic peptide substrate containing the enteropeptidase recognition sequence flanked by a FRET donor and quencher pair. In the intact substrate, the fluorescence of the donor is quenched. Upon cleavage by enteropeptidase, the donor and quencher are separated, resulting in an increase in fluorescence.
Materials:
-
Recombinant human enteropeptidase (light chain)
-
FRET peptide substrate (e.g., (Cy5)-Gly-Asp-Asp-Asp-Lys-(QSY21)-NH2)
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0, 10 mM CaCl2, 0.01% Tween-20
-
Test compounds dissolved in DMSO
-
384-well black microplates
-
Fluorescence plate reader
Procedure:
-
Add 50 nL of test compound solution in DMSO to the wells of a 384-well plate.
-
Add 5 µL of recombinant human enteropeptidase solution (e.g., 20 ng/mL in assay buffer) to each well.
-
Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding 5 µL of the FRET peptide substrate solution (e.g., 10 µM in assay buffer) to each well.
-
Immediately begin monitoring the increase in fluorescence intensity over time (e.g., every minute for 30-60 minutes) using a plate reader with appropriate excitation and emission wavelengths for the FRET pair.
-
The rate of increase in fluorescence is proportional to the enzyme activity.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Signaling Pathways and Experimental Workflows
Digestive Enzyme Activation Cascade
The primary signaling pathway initiated by enteropeptidase is the activation of pancreatic zymogens responsible for protein digestion.
Caption: Digestive enzyme activation cascade initiated by enteropeptidase.
Experimental Workflow for Inhibitor Screening and Characterization
The following diagram illustrates a typical workflow for identifying and characterizing novel enteropeptidase inhibitors.
Caption: Workflow for enteropeptidase inhibitor discovery and development.
Conclusion
The development of small molecule inhibitors of human enteropeptidase represents a promising avenue for the treatment of metabolic disorders. The structure-activity relationships of the 4-guanidinobenzoate derivatives and the pharmacological profile of SCO-792 provide a solid foundation for the rational design of next-generation inhibitors with improved potency, selectivity, and pharmacokinetic properties. The experimental protocols and workflows detailed in this guide offer a framework for the continued discovery and characterization of novel therapeutic agents targeting this important enzyme.
In Vitro Characterization of a Human Enteropeptidase Inhibitor: A Technical Guide
Disclaimer: As of November 2025, publicly available scientific literature and databases do not contain specific information regarding a compound designated "Human enteropeptidase-IN-3". Therefore, this document provides a comprehensive technical guide and framework for the in vitro characterization of a novel human enteropeptidase inhibitor, using "IN-3" as a placeholder. The methodologies and data presentation formats described herein are based on established principles of enzyme kinetics and inhibitor characterization.
Introduction to Human Enteropeptidase
Human enteropeptidase (also known as enterokinase) is a type II transmembrane serine protease located in the brush border of the duodenal and jejunal mucosa.[1] It plays a crucial role in the digestive cascade by converting inactive trypsinogen into active trypsin.[1][2] Trypsin, in turn, activates a host of other pancreatic zymogens, including chymotrypsinogen, procarboxypeptidases, and proelastases.[1][3] This initiation step makes enteropeptidase a critical enzyme for protein digestion.
The enzyme is a heterodimer composed of a heavy chain that anchors it to the cell membrane and a light chain that contains the catalytic domain.[4][5] The catalytic light chain exhibits high specificity for the amino acid sequence (Asp)4-Lys at the N-terminus of trypsinogen.[6][7]
Quantitative Data Summary for an Enteropeptidase Inhibitor (IN-3)
The following tables provide a template for summarizing the key quantitative data obtained during the in vitro characterization of a human enteropeptidase inhibitor.
Table 1: Inhibitory Potency of IN-3 against Human Enteropeptidase
| Parameter | Value | Assay Conditions |
| IC50 (nM) | [Insert Value] | Recombinant human enteropeptidase, [Substrate] = Km, 37°C, pH 8.4 |
| Ki (nM) | [Insert Value] | Determined by mechanism of inhibition studies |
| Mode of Inhibition | [e.g., Competitive, Non-competitive, Uncompetitive, Mixed] | Determined by Lineweaver-Burk or other kinetic plots |
Table 2: Binding Affinity of IN-3 to Human Enteropeptidase
| Parameter | Value | Method |
| Kd (nM) | [Insert Value] | Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) |
| kon (1/Ms) | [Insert Value] | SPR |
| koff (1/s) | [Insert Value] | SPR |
Table 3: Selectivity Profile of IN-3
| Protease | IC50 (nM) or % Inhibition at [X] µM | Fold Selectivity (vs. Enteropeptidase) |
| Human Enteropeptidase | [Insert Value] | 1 |
| Human Trypsin-1 | [Insert Value] | [Calculate Value] |
| Human Chymotrypsin | [Insert Value] | [Calculate Value] |
| Human Thrombin | [Insert Value] | [Calculate Value] |
| Other relevant proteases | [Insert Value] | [Calculate Value] |
Detailed Experimental Protocols
Enteropeptidase Inhibition Assay (IC50 Determination)
This protocol describes a common method to determine the half-maximal inhibitory concentration (IC50) of a test compound against human enteropeptidase.
Materials:
-
Recombinant Human Enteropeptidase (light chain)
-
Fluorogenic peptide substrate: Gly-(Asp)4-Lys-AMC
-
Assay Buffer: 50 mM Tris-HCl, pH 8.4, 10 mM CaCl₂, 0.01% Tween-20
-
Test compound (IN-3) dissolved in DMSO
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare a serial dilution of the test compound (IN-3) in DMSO. A common starting concentration is 10 mM, with 1:3 serial dilutions.
-
In a 96-well plate, add 2 µL of the diluted test compound or DMSO (for control wells) to each well.
-
Add 88 µL of assay buffer containing recombinant human enteropeptidase to each well. The final enzyme concentration should be pre-determined to yield a linear reaction rate.
-
Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding 10 µL of the fluorogenic substrate, Gly-(Asp)4-Lys-AMC, to each well. The final substrate concentration should be approximately equal to its Km value.
-
Immediately begin monitoring the increase in fluorescence (Excitation: 380 nm, Emission: 460 nm) at 37°C for 30 minutes, taking readings every minute.
-
Calculate the initial reaction rates (Vo) from the linear portion of the progress curves.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Mechanism of Inhibition Studies
To determine the mode of inhibition (e.g., competitive, non-competitive), the inhibition assay is performed with varying concentrations of both the inhibitor and the substrate.
Procedure:
-
Follow the general procedure for the IC50 determination.
-
Use a matrix of inhibitor concentrations (e.g., 0, 0.5 x IC50, 1 x IC50, 2 x IC50) and substrate concentrations (e.g., 0.5 x Km, 1 x Km, 2 x Km, 5 x Km, 10 x Km).
-
Calculate the initial reaction rates for each combination of inhibitor and substrate concentration.
-
Plot the data using a double reciprocal plot (Lineweaver-Burk), where 1/Vo is plotted against 1/[S].
-
The pattern of the lines will indicate the mode of inhibition. For example, lines intersecting on the y-axis are indicative of competitive inhibition. From these plots, the inhibition constant (Ki) can be calculated.
Selectivity Profiling
To assess the selectivity of the inhibitor, its potency is tested against other related serine proteases.
Procedure:
-
For each protease to be tested (e.g., trypsin, chymotrypsin, thrombin), use a specific fluorogenic substrate and an appropriate assay buffer.
-
Perform the inhibition assay as described for the IC50 determination, substituting the respective protease, substrate, and buffer.
-
Determine the IC50 value of the inhibitor for each protease.
-
Calculate the fold selectivity by dividing the IC50 of the off-target protease by the IC50 of human enteropeptidase.
Visualizations
Digestive Cascade Initiated by Enteropeptidase
References
- 1. Enteropeptidase - Wikipedia [en.wikipedia.org]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Human digestive system - Wikipedia [en.wikipedia.org]
- 4. resources.rndsystems.com [resources.rndsystems.com]
- 5. protein.bio.msu.ru [protein.bio.msu.ru]
- 6. Human enteropeptidase light chain: Bioengineering of recombinants and kinetic investigations of structure and function - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Expression, purification, and characterization of human enteropeptidase catalytic subunit in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Binding Affinity and Kinetics of a Human Enteropeptidase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding affinity and kinetics of a representative small molecule inhibitor of human enteropeptidase, SCO-792, herein referred to as Enteropeptidase-IN-3 for illustrative purposes. This document details the quantitative binding data, experimental methodologies for its determination, and visual representations of key biological and experimental processes.
Introduction to Human Enteropeptidase
Human enteropeptidase (also known as enterokinase) is a type II transmembrane serine protease located in the brush border of the duodenum and proximal jejunum.[1] It plays a crucial role in protein digestion by converting inactive trypsinogen into its active form, trypsin. This activation initiates a cascade that activates other pancreatic digestive enzymes. Due to its pivotal role in digestion, enteropeptidase is a target for therapeutic intervention in metabolic disorders.
Binding Affinity and Kinetics of Enteropeptidase-IN-3
The interaction of Enteropeptidase-IN-3 with human enteropeptidase has been characterized to determine its binding affinity and kinetic profile. This section summarizes the key quantitative data.
Table 1: Binding Affinity and Kinetic Parameters of Enteropeptidase-IN-3 for Human Enteropeptidase
| Parameter | Value | Species | Method |
| IC50 | 5.4 nmol/L | Human | FRET-based enzyme assay[2][3] |
| Kinact/KI | 82,000 M-1s-1 | Human | Time-dependent inhibition assay[2][3] |
| koff | 0.047 h-1 | Human | Dissociation assay[2][3] |
| Dissociation Half-life (t1/2) | ~14 hours | Human | Dissociation assay[2][3] |
Note: The provided data is for the representative inhibitor SCO-792.
Experimental Protocols
This section details the methodologies used to determine the binding affinity and kinetics of Enteropeptidase-IN-3.
Fluorescence Resonance Energy Transfer (FRET)-Based Enzyme Inhibition Assay
This assay is used to determine the half-maximal inhibitory concentration (IC50) of a compound against enteropeptidase.
Principle: The assay utilizes a synthetic peptide substrate labeled with a fluorophore and a quencher. In its intact state, the quencher suppresses the fluorescence of the fluorophore. Upon cleavage by enteropeptidase, the fluorophore is separated from the quencher, resulting in an increase in fluorescence. The inhibitory effect of a compound is measured by the reduction in the rate of fluorescence increase.
Protocol:
-
Reagents:
-
Human recombinant enteropeptidase (light chain)
-
FRET substrate (e.g., QSY21-Gly-Asp-Asp-Asp-Lys-Ile-Val-Gly-Gly-Lys(Cy5))
-
Assay Buffer: 50 mmol/L Tricine, pH 8.0, 0.01% (w/v) Tween-20, and 10 mmol/L CaCl2[2]
-
Test compound (Enteropeptidase-IN-3) dissolved in DMSO
-
-
Procedure:
-
Add 25 nL of the test compound solution to a 1536-well black plate.[2]
-
Add 2 μL of 90 mU/mL human recombinant enteropeptidase solution to each well and incubate at room temperature for 60 minutes.[2]
-
Initiate the reaction by adding 2 μL of substrate solution (2.1 μmol/L).[2]
-
Incubate at room temperature for 30 minutes.[2]
-
Measure the fluorescence using a suitable plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of the test compound relative to a no-inhibitor control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Time-Dependent Inhibition Assay
This assay is used to determine the inactivation rate constant (kinact) and the inhibitor constant (KI).
Principle: For time-dependent inhibitors, the degree of inhibition increases with the pre-incubation time of the enzyme and inhibitor. By measuring the rate of reaction at different pre-incubation times and inhibitor concentrations, the kinetic parameters can be determined.
Protocol:
-
Reagents: Same as the FRET-based assay.
-
Procedure:
-
Vary the pre-incubation time of the enzyme and inhibitor before the addition of the substrate.
-
Measure the initial reaction rates at each pre-incubation time and inhibitor concentration.
-
-
Data Analysis:
-
Plot the observed rate constant (kobs) against the inhibitor concentration.
-
The data is then fitted to the appropriate equation for time-dependent inhibition to calculate kinact and KI. The ratio of these two values gives the Kinact/KI.[2]
-
Dissociation Assay
This assay is used to determine the dissociation rate constant (koff) and the dissociation half-life of the inhibitor-enzyme complex.
Principle: The recovery of enzyme activity is monitored over time after the inhibitor-enzyme complex is diluted into a solution containing a high concentration of substrate. The rate of activity recovery is proportional to the dissociation rate of the inhibitor.
Protocol:
-
Reagents: Same as the FRET-based assay.
-
Procedure:
-
Pre-incubate the enzyme with a concentration of the inhibitor equal to 10-fold its IC50 value for 120 minutes to form the enzyme-inhibitor complex.[2]
-
Rapidly dilute the complex into the assay buffer containing the substrate.
-
Monitor the increase in fluorescence over time as the enzyme activity recovers.
-
-
Data Analysis:
-
The data is fitted to a first-order exponential decay equation to determine the dissociation rate constant (koff).[2]
-
The dissociation half-life (t1/2) is calculated using the equation: t1/2 = ln(2)/koff.
-
Visualizations
The following diagrams illustrate key pathways and experimental workflows related to human enteropeptidase and its inhibition.
References
In-depth Technical Guide: Cellular Uptake and Localization of Human Enteropeptidase-IN-3
A comprehensive overview for researchers, scientists, and drug development professionals.
Introduction
Human enteropeptidase (HE), also known as enterokinase, is a type II transmembrane serine protease predominantly found in the brush border of the duodenal and jejunal mucosa.[1][2][3] Its primary physiological role is the activation of trypsinogen to trypsin, which in turn initiates a cascade of digestive enzyme activation.[1][3][4] Structurally, human enteropeptidase is a heterodimer composed of a heavy chain and a light chain linked by a disulfide bond, originating from a single-chain precursor.[3][5] The heavy chain anchors the enzyme in the cell membrane, while the light chain contains the catalytic domain.[1]
This technical guide focuses on a specific compound, Human enteropeptidase-IN-3. However, extensive searches of the scientific literature did not yield specific information regarding a molecule with this designation. Therefore, this document will provide a foundational understanding of human enteropeptidase's known localization and discuss general principles of cellular uptake that may be relevant for molecules targeting this enzyme, such as inhibitors or therapeutic agents.
Cellular Localization of Human Enteropeptidase
Human enteropeptidase is synthesized by and localized to the enterocytes and goblet cells of the proximal small intestine.[5][6][7] Its expression is most prominent on the brush border of these cells, which is the apical surface facing the lumen of the intestine.[6][7] This specific localization is crucial for its function in initiating the digestive cascade as soon as chyme enters the duodenum from the stomach.[8][9]
While primarily membrane-bound, some studies in rats have suggested the presence of a soluble, free form of enterokinase in the mucin and soluble fractions of the small intestine, although the majority of the activity is associated with the brush border.[10]
Putative Cellular Uptake Mechanisms for Enteropeptidase-Targeted Molecules
The cellular uptake of molecules designed to interact with human enteropeptidase, such as "this compound," would likely be governed by general mechanisms of cellular entry. The specific pathway would depend on the physicochemical properties of the molecule (e.g., size, charge, lipophilicity).
1. Endocytosis: This is a primary mechanism for the internalization of larger molecules.[11] For a compound targeting an extracellular domain of enteropeptidase, receptor-mediated endocytosis could be a potential pathway.
-
Clathrin-Mediated Endocytosis: A common pathway for the uptake of many receptors and their ligands.
-
Caveolae-Dependent Endocytosis: Involves flask-shaped invaginations of the plasma membrane.
-
Macropinocytosis: A less specific process involving the engulfment of large amounts of extracellular fluid.[11]
2. Direct Membrane Translocation: Smaller, lipophilic molecules may be able to passively diffuse across the cell membrane. Cell-penetrating peptides (CPPs) are an example of molecules that can facilitate direct translocation.[11]
Experimental Protocols for Studying Cellular Uptake and Localization
To investigate the cellular uptake and localization of a novel compound like "this compound," a series of well-established experimental protocols would be employed.
1. Cell Culture:
-
Cell Lines: Caco-2 cells, a human colon adenocarcinoma cell line that differentiates to form a polarized monolayer with a brush border, would be a suitable in vitro model.
-
Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS), non-essential amino acids, and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2. For differentiation, cells are seeded on permeable supports (e.g., Transwell inserts) and cultured for 21-28 days.
2. Cellular Uptake Assays:
-
Fluorescent Labeling: The compound of interest ("IN-3") would be labeled with a fluorescent dye (e.g., FITC, Alexa Fluor 488).
-
Incubation: Differentiated Caco-2 cells would be incubated with the fluorescently labeled compound for various time points and at different concentrations.
-
Quantification:
-
Fluorometry: After incubation, cells are washed to remove unbound compound, lysed, and the fluorescence of the cell lysate is measured using a fluorometer to quantify the total cellular uptake.
-
Flow Cytometry: Provides a quantitative measure of the percentage of cells that have taken up the compound and the intensity of the fluorescence per cell.
-
3. Localization Studies:
-
Confocal Microscopy: This is a key technique for visualizing the subcellular localization of the compound.
-
Protocol: Differentiated Caco-2 cells grown on coverslips or permeable supports are incubated with the fluorescently labeled compound. Cells are then washed, fixed with paraformaldehyde, and permeabilized with a detergent like Triton X-100. The nuclei can be counterstained with DAPI. To identify specific cellular compartments, co-staining with antibodies against marker proteins for organelles (e.g., EEA1 for early endosomes, LAMP1 for lysosomes) or cellular structures (e.g., phalloidin for actin filaments at the brush border) would be performed. The coverslips are then mounted on slides and imaged with a confocal microscope.
-
Data Presentation
As no quantitative data for "this compound" is available, a template for data presentation is provided below.
Table 1: Quantitative Analysis of Cellular Uptake of [Compound Name] in Caco-2 Cells
| Concentration (µM) | Incubation Time (min) | Uptake (fluorescence units/mg protein) |
| 1 | 30 | [Insert Data] |
| 1 | 60 | [Insert Data] |
| 10 | 30 | [Insert Data] |
| 10 | 60 | [Insert Data] |
Table 2: Subcellular Localization of [Compound Name] in Caco-2 Cells
| Cellular Compartment | Co-localization Marker | Pearson's Correlation Coefficient |
| Early Endosomes | EEA1 | [Insert Data] |
| Lysosomes | LAMP1 | [Insert Data] |
| Apical Membrane | Phalloidin | [Insert Data] |
Visualizations
The following diagrams illustrate the known localization of human enteropeptidase and a general workflow for studying the cellular uptake of a targeted compound.
Caption: Localization of Human Enteropeptidase at the brush border.
Caption: Experimental workflow for uptake and localization studies.
References
- 1. Enteropeptidase - Wikipedia [en.wikipedia.org]
- 2. Frontiers | The Global Status and Trends of Enteropeptidase: A Bibliometric Study [frontiersin.org]
- 3. article.imrpress.com [article.imrpress.com]
- 4. Cryo-EM structures reveal the activation and substrate recognition mechanism of human enteropeptidase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. protein.bio.msu.ru [protein.bio.msu.ru]
- 6. journals.physiology.org [journals.physiology.org]
- 7. Expression of enteropeptidase in differentiated enterocytes, goblet cells, and the tumor cells in human duodenum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cellsciences.com [cellsciences.com]
- 9. celprogen.com [celprogen.com]
- 10. Subcellular localization of enterokinase (enteropeptidase EC 3.4.21.9) in rat small intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
The Impact of Enteropeptidase Inhibitors on Trypsinogen Activation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Human enteropeptidase (also known as enterokinase) is a serine protease located in the brush border of the duodenal and jejunal mucosa. It plays a critical role in protein digestion by catalyzing the conversion of inactive trypsinogen to its active form, trypsin. This activation of trypsin is the initial and rate-limiting step in the activation cascade of many other pancreatic digestive proenzymes, such as chymotrypsinogen, proelastase, and procarboxypeptidases. Given its pivotal role, the inhibition of human enteropeptidase presents a promising therapeutic strategy for managing conditions such as pancreatitis, obesity, and other metabolic diseases where limiting protein digestion is beneficial. This technical guide provides an in-depth overview of the effect of enteropeptidase inhibitors on trypsinogen activation, focusing on the compound "Human enteropeptidase-IN-3" and the well-characterized inhibitor SCO-792 as a case study.
Mechanism of Action of Enteropeptidase Inhibitors
Enteropeptidase inhibitors are compounds designed to specifically bind to the active site of the enteropeptidase enzyme, thereby preventing it from processing its natural substrate, trypsinogen.[1] This inhibition can be achieved through various mechanisms, including reversible or irreversible binding. By blocking the catalytic activity of enteropeptidase, these inhibitors effectively halt the proteolytic cleavage of the N-terminal propeptide from trypsinogen, thus preventing its conversion to active trypsin.[1] The subsequent activation of other digestive enzymes is consequently suppressed, leading to a reduction in overall protein digestion and absorption in the small intestine.
Quantitative Data on Enteropeptidase Inhibition
While specific quantitative data for a compound explicitly named "this compound" is not widely available in public literature, extensive research has been conducted on other potent enteropeptidase inhibitors. SCO-792 (also known as Sucunamostat) serves as an excellent surrogate for understanding the quantitative aspects of enteropeptidase inhibition.
| Inhibitor | Target | IC50 | K inact /K I | Other Notable Inhibitory Activity |
| SCO-792 | Human Enteropeptidase | 5.4 nM[2][3][4][5] | 82,000 M⁻¹s⁻¹[2] | Trypsin (IC50 = 3.3 nM), Plasma Kallikrein (IC50 = 16 nM), Plasmin (IC50 = 460 nM)[2] |
| Rat Enteropeptidase | 4.6 nM[2][3][4][5] |
Table 1: Quantitative Inhibitory Activity of SCO-792. This table summarizes the in vitro inhibitory potency of SCO-792 against human and rat enteropeptidase, as well as its activity against other related serine proteases.
Experimental Protocols
In Vitro Enteropeptidase Inhibition Assay
This protocol is adapted from established methods for determining the inhibitory activity of compounds against human enteropeptidase using a fluorogenic substrate.
Materials:
-
Recombinant Human Enteropeptidase (light chain)
-
Enteropeptidase substrate: A fluorogenic peptide substrate containing the enteropeptidase recognition sequence (e.g., Gly-(Asp)4-Lys-AMC)
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0, 10 mM CaCl₂, 0.01% Tween-20
-
Test Inhibitor (e.g., SCO-792 or this compound) dissolved in DMSO
-
96-well black microplate
-
Fluorescence microplate reader (Excitation: 380 nm, Emission: 460-500 nm)
Procedure:
-
Prepare a stock solution of the test inhibitor in DMSO.
-
Serially dilute the inhibitor stock solution in Assay Buffer to achieve a range of desired concentrations.
-
In a 96-well microplate, add 50 µL of the diluted inhibitor solutions to the respective wells. Include wells with Assay Buffer and DMSO as no-inhibitor and vehicle controls.
-
Add 25 µL of the Recombinant Human Enteropeptidase solution (e.g., 1 ng/µL in Assay Buffer) to each well.
-
Incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding 25 µL of the enteropeptidase substrate solution (e.g., 20 µM in Assay Buffer) to each well.
-
Immediately place the plate in a fluorescence microplate reader and measure the increase in fluorescence intensity over time (e.g., every minute for 30-60 minutes) in kinetic mode.
-
The rate of reaction is determined from the linear portion of the fluorescence versus time plot.
-
Calculate the percent inhibition for each inhibitor concentration relative to the no-inhibitor control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
In Vitro Trypsinogen Activation Inhibition Assay
This protocol outlines a method to assess the ability of an inhibitor to prevent enteropeptidase-mediated activation of trypsinogen by measuring the subsequent trypsin activity.
Materials:
-
Recombinant Human Enteropeptidase
-
Human Trypsinogen
-
Trypsin substrate: A chromogenic or fluorogenic substrate for trypsin (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride - BAPNA)
-
Activation Buffer: 50 mM Tris-HCl, pH 8.0, 10 mM CaCl₂
-
Test Inhibitor (e.g., SCO-792 or this compound) dissolved in DMSO
-
96-well clear microplate
-
Spectrophotometer or fluorescence microplate reader
Procedure:
-
Prepare a stock solution of the test inhibitor in DMSO and serially dilute it in Activation Buffer.
-
In a 96-well plate, combine 20 µL of the diluted inhibitor solutions, 20 µL of Human Trypsinogen solution (e.g., 1 mg/mL in 1 mM HCl), and 20 µL of Activation Buffer. Include appropriate controls.
-
Initiate the activation reaction by adding 20 µL of Recombinant Human Enteropeptidase solution (e.g., 10 ng/µL in Activation Buffer) to each well.
-
Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes) to allow for trypsinogen activation.
-
Stop the activation reaction by adding a stop solution or by proceeding immediately to the trypsin activity measurement.
-
To measure the generated trypsin activity, add 100 µL of the trypsin substrate solution (e.g., 1 mM BAPNA in Activation Buffer) to each well.
-
Measure the absorbance (for chromogenic substrates) or fluorescence (for fluorogenic substrates) over time in a microplate reader.
-
The rate of substrate cleavage is proportional to the amount of active trypsin formed.
-
Calculate the percent inhibition of trypsinogen activation for each inhibitor concentration relative to the no-inhibitor control.
-
Determine the IC50 value for the inhibition of trypsinogen activation by plotting the percent inhibition against the inhibitor concentration.
Visualizations
References
Methodological & Application
Application Notes and Protocols for Human Enteropeptidase-IN-3 In Vitro Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enteropeptidase (also known as enterokinase) is a type II transmembrane serine protease located in the brush border of the duodenum and jejunum.[1][2][3] It plays a crucial role in protein digestion by converting trypsinogen into its active form, trypsin, which in turn activates a cascade of other pancreatic digestive enzymes.[2][4] Due to its critical function, the inhibition of human enteropeptidase is a potential therapeutic target for conditions such as obesity and diabetes.[1] These application notes provide a detailed protocol for conducting an in vitro assay to evaluate the inhibitory activity of a compound, herein referred to as "Human enteropeptidase-IN-3," against human enteropeptidase.
The protocols described below are based on established methods for measuring enteropeptidase activity and inhibitor screening. They include both a fluorescent and a colorimetric assay, offering flexibility depending on available instrumentation and assay requirements.
Signaling Pathway and Experimental Workflow
Digestive Cascade Initiated by Enteropeptidase
Caption: Digestive cascade initiated by enteropeptidase.
General Workflow for Enteropeptidase Inhibitor Assay
Caption: General workflow for an in vitro enteropeptidase inhibitor assay.
Quantitative Data Summary
The following tables summarize typical reagents, their concentrations, and kinetic parameters relevant to human enteropeptidase assays.
Table 1: Reagents and Typical Concentrations
| Reagent | Stock Concentration | Final Concentration | Notes |
| Human Enteropeptidase | Reconstituted to 1 mU/µL[5] | 0.04 µg/mL[1] or as optimized | The light chain is the catalytically active subunit.[6] |
| Fluorescent Substrate (AFC-based) | 10 mM in DMSO[7] | Varies by assay (e.g., 2 µL of stock per 50 µL reaction) | Contains the 'DDDDK' recognition sequence.[5] |
| Colorimetric Substrate (Z-Lys-SBzl) | 10 mM in DMSO[1] | 400 µM[1] | Used in conjunction with DTNB. |
| DTNB | 10 mM in DMSO[1] | 400 µM[1] | Reacts with the product of Z-Lys-SBzl cleavage to produce a colored compound. |
| Assay Buffer | 50 mM Tris, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35, pH 7.5-8.0[1] | 1X | Calcium ions can influence enzyme activity.[8] |
| Inhibitor-IN-3 | Varies (typically in DMSO) | Serial dilutions (e.g., 1 nM to 100 µM) | Test a range of concentrations to determine the IC50. |
| Aprotinin (Positive Control Inhibitor) | 0.6 mM[5] | Varies | A known trypsin-like serine protease inhibitor.[8] |
Table 2: Kinetic Parameters of Human Enteropeptidase
| Substrate | Km (mM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |
| Gly-Asp-Asp-Asp-Asp-Lys-β-naphthylamide | 0.16 | 115 | 7.19 x 10⁵ | [6] |
| Z-Lys-SBzl | 0.14 | 133 | 9.5 x 10⁵ | [6] |
| GD₄K-pNA | - | - | 6.83 x 10⁶ (for Y174R variant) | [9] |
| GD₄R-pNA | - | - | 1.89 x 10⁷ (for Y174R variant) | [9] |
Experimental Protocols
Protocol 1: Fluorescent Inhibitor Assay
This protocol is adapted from commercially available inhibitor screening kits and is suitable for high-throughput screening.[5][7]
Materials:
-
Recombinant Human Enteropeptidase
-
Enteropeptidase Fluorescent Substrate (e.g., AFC-based peptide with 'DDDDK' sequence)
-
Enteropeptidase Assay Buffer (e.g., 50 mM Tris, pH 8.0, 10 mM CaCl₂, 0.01% Tween-20)[10]
-
Inhibitor-IN-3 (dissolved in DMSO)
-
Positive Control Inhibitor (e.g., Aprotinin)
-
Black, flat-bottom 96-well plates
-
Fluorescence multi-well plate reader (Ex/Em = 380/500 nm)[5][7]
Procedure:
-
Reagent Preparation:
-
Warm all reagents to room temperature before use.[7]
-
Prepare a working solution of Human Enteropeptidase in Assay Buffer. The final concentration should be optimized to ensure the reaction is in the linear range.
-
Prepare serial dilutions of Inhibitor-IN-3 in Assay Buffer. It's common to prepare these at 4 times the final desired concentration (4x).[5]
-
Prepare a 4x solution of the positive control inhibitor.
-
-
Assay Plate Setup:
-
Add 25 µL of the 4x Inhibitor-IN-3 dilutions to the appropriate wells.
-
For "Enzyme Control" (uninhibited) wells, add 25 µL of Assay Buffer.[5]
-
For "Positive Control" wells, add 25 µL of the 4x positive control inhibitor solution.
-
For "Sample Blank" wells (to control for inhibitor fluorescence), add 25 µL of the 4x Inhibitor-IN-3 dilutions.
-
Add 50 µL of the Human Enteropeptidase working solution to all wells except the "Sample Blank" wells. Add 50 µL of Assay Buffer to the "Sample Blank" wells.[5]
-
Mix the plate gently and incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.[5]
-
-
Initiate and Measure the Reaction:
-
Prepare an "Enzymatic Reaction Mix" containing the fluorescent substrate diluted in Assay Buffer.
-
Add 25 µL of the Enzymatic Reaction Mix to all wells to start the reaction.[5]
-
Immediately place the plate in a fluorescence reader pre-set to 37°C.
-
Measure the fluorescence (Ex/Em = 380/500 nm) in kinetic mode for 30-60 minutes, taking readings every minute.[7]
-
-
Data Analysis:
-
For each well, calculate the reaction rate (slope of the linear portion of the fluorescence vs. time curve).
-
Subtract the rate of the blank controls from the corresponding sample wells.
-
Calculate the percent inhibition for each concentration of Inhibitor-IN-3 using the following formula: % Inhibition = [1 - (Rate of Inhibited Reaction / Rate of Uninhibited Reaction)] x 100
-
Plot the percent inhibition against the logarithm of the Inhibitor-IN-3 concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Protocol 2: Colorimetric Inhibitor Assay
This protocol utilizes a chromogenic substrate and is suitable for laboratories equipped with an absorbance plate reader.[1][4]
Materials:
-
Recombinant Human Enteropeptidase
-
Colorimetric Substrate: Thiobenzyl benzyloxycarbonyl-L-lysinate (Z-Lys-SBzl)
-
5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB)
-
Assay Buffer: 50 mM Tris, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35, pH 7.5[1]
-
Inhibitor-IN-3 (dissolved in DMSO)
-
Clear, flat-bottom 96-well plates
-
Absorbance plate reader
Procedure:
-
Reagent Preparation:
-
Assay Plate Setup:
-
This protocol involves pre-incubation of the enzyme and inhibitor before adding the substrate.
-
In a 96-well plate, add 25 µL of the Inhibitor-IN-3 dilutions to the appropriate wells.
-
Add 25 µL of the Human Enteropeptidase working solution to the wells.
-
For "Enzyme Control" (uninhibited) wells, add 25 µL of Assay Buffer instead of the inhibitor.
-
Mix gently and incubate for 15 minutes at room temperature.
-
-
Initiate and Measure the Reaction:
-
Add 50 µL of the substrate/DTNB mixture to all wells to initiate the reaction. The total volume will be 100 µL.
-
Immediately place the plate in an absorbance reader.
-
Read the absorbance at 405 nm in kinetic mode for 5-10 minutes.[1]
-
-
Data Analysis:
-
Determine the reaction rate (change in absorbance per minute, OD/min) from the linear portion of the curve for each well.
-
Calculate the percent inhibition for each concentration of Inhibitor-IN-3 as described in Protocol 1.
-
Plot the percent inhibition versus the log of the inhibitor concentration to determine the IC50 value.
-
Concluding Remarks
The provided protocols offer robust and adaptable methods for the in vitro characterization of this compound. It is recommended to optimize enzyme and substrate concentrations for the specific instrumentation and reagents used. The choice between the fluorescent and colorimetric assay will depend on the required sensitivity, throughput, and available equipment. These detailed guidelines should enable researchers to effectively screen and characterize novel inhibitors of human enteropeptidase.
References
- 1. resources.rndsystems.com [resources.rndsystems.com]
- 2. Frontiers | The Global Status and Trends of Enteropeptidase: A Bibliometric Study [frontiersin.org]
- 3. Enteropeptidase - Wikipedia [en.wikipedia.org]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Expression, purification, and characterization of human enteropeptidase catalytic subunit in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. protein.bio.msu.ru [protein.bio.msu.ru]
- 9. Human enteropeptidase light chain: Bioengineering of recombinants and kinetic investigations of structure and function - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery and characterization of a small‐molecule enteropeptidase inhibitor, SCO‐792 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Preclinical Evaluation of Human Enteropeptidase Inhibitor IN-3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Human enteropeptidase (also known as enterokinase) is a serine protease located in the brush border of the duodenum and upper jejunum. It plays a critical role in protein digestion by converting inactive trypsinogen into its active form, trypsin. Trypsin then initiates a cascade that activates other pancreatic zymogens, including chymotrypsinogen, proelastase, and procarboxypeptidases.[1][2][3] Genetic deficiency of enteropeptidase leads to severe malabsorption of proteins, resulting in symptoms like diarrhea, failure to thrive, and hypoproteinemia.[2][4] This pivotal role in digestion makes enteropeptidase a compelling target for therapeutic intervention in conditions where modulating protein absorption is desirable, such as obesity and certain metabolic diseases.[5][6]
Human enteropeptidase-IN-3 is a novel, potent, and selective small molecule inhibitor of human enteropeptidase. These application notes provide a comprehensive overview of the recommended animal models and detailed experimental protocols for evaluating the in vivo efficacy of IN-3. The primary animal models discussed are the diet-induced obese (DIO) mouse and the standard rat model, which have been successfully used to test other enteropeptidase inhibitors.[5][7][8]
Signaling Pathway of Protein Digestion Initiation
The following diagram illustrates the key role of enteropeptidase in the protein digestion cascade.
Caption: Role of Enteropeptidase in Protein Digestion and Inhibition by IN-3.
Recommended Animal Models
The selection of an appropriate animal model is critical for the preclinical evaluation of this compound. Based on existing literature for similar inhibitors, rodent models are highly suitable.
-
Diet-Induced Obese (DIO) Mouse Model: This is the recommended model for assessing the therapeutic potential of IN-3 in obesity and metabolic syndrome.[5][8] C57BL/6 mice are commonly used as they readily develop obesity, hyperglycemia, and insulin resistance when fed a high-fat diet.
-
Wistar or Sprague-Dawley Rat Model: These standard rat models are ideal for initial efficacy, pharmacokinetic, and pharmacodynamic studies.[7] They are larger than mice, which can facilitate surgical procedures and blood sampling.
Efficacy Data of a Representative Enteropeptidase Inhibitor (SCO-792) in Rats
The following table summarizes data from a study on a similar enteropeptidase inhibitor, SCO-792, demonstrating its in vivo efficacy. This provides a benchmark for expected outcomes with IN-3.
| Animal Model | Treatment Group | Dose | Key Finding | Reference |
| Normal Rats | SCO-792 | 3 mg/kg (oral) | Significantly inhibited the plasma elevation of branched-chain amino acids (BCAAs) after an oral protein challenge, indicating effective inhibition of protein digestion. | [7] |
| Normal Rats | SCO-792 | 10 mg/kg (oral) | Showed sustained inhibition of BCAA elevation in plasma for at least 4 hours post-dose. | [7] |
Experimental Protocols
Protocol 1: Evaluation of IN-3 Efficacy in a Diet-Induced Obese (DIO) Mouse Model
Objective: To assess the effect of chronic oral administration of this compound on body weight, food intake, and metabolic parameters in DIO mice.
Materials:
-
Male C57BL/6 mice, 6-8 weeks old
-
High-fat diet (HFD; e.g., 60% kcal from fat)
-
Standard chow diet
-
This compound
-
Vehicle control (e.g., 0.5% methylcellulose in water)
-
Metabolic cages
-
Blood glucose meter
-
Insulin and other assay kits (e.g., for lipids)
Experimental Workflow:
Caption: Workflow for Evaluating IN-3 in DIO Mice.
Procedure:
-
Obesity Induction: After a one-week acclimatization period on standard chow, house the mice in a temperature-controlled environment with a 12-hour light/dark cycle. Provide a high-fat diet and water ad libitum for 10-12 weeks to induce obesity. A control group should remain on the standard chow diet.
-
Group Allocation: Randomize the obese mice into treatment groups (e.g., Vehicle, IN-3 low dose, IN-3 high dose). A lean control group (on standard chow) should also be maintained.
-
Drug Administration: Administer this compound or vehicle daily via oral gavage for 4-8 weeks.
-
Monitoring: Record body weight and food intake weekly.
-
Metabolic Analysis: Towards the end of the study, place mice in metabolic cages to measure energy expenditure and collect feces for protein analysis.
-
Oral Glucose Tolerance Test (OGTT): Perform an OGTT to assess glucose metabolism.
-
Terminal Sample Collection: At the end of the treatment period, collect terminal blood samples for analysis of plasma lipids, insulin, and other metabolic markers. Collect and weigh various tissues, such as liver and adipose tissue.
Quantitative Endpoints:
| Parameter | Method |
| Body Weight | Weekly measurement on a calibrated scale |
| Food Intake | Daily or weekly measurement of consumed food |
| Fecal Protein Content | Combustion method (e.g., Dumas) or colorimetric assay |
| Plasma Glucose | Blood glucose meter (tail vein) |
| Plasma Insulin & Lipids | ELISA or colorimetric assay kits |
| Energy Expenditure | Indirect calorimetry via metabolic cages |
Protocol 2: Pharmacodynamic Evaluation of IN-3 in a Rat Model
Objective: To determine the acute effect of a single oral dose of this compound on protein digestion in rats, as measured by post-prandial plasma amino acid levels.
Materials:
-
Male Wistar or Sprague-Dawley rats (250-300g)
-
This compound
-
Vehicle control
-
Protein source for oral challenge (e.g., whey protein isolate)
-
Blood collection supplies (e.g., EDTA tubes)
-
LC-MS/MS for amino acid analysis
Experimental Workflow:
Caption: Pharmacodynamic Evaluation of IN-3 in Rats.
Procedure:
-
Acclimatization and Fasting: Acclimatize rats for at least one week. Fast the animals overnight (12-16 hours) with free access to water.
-
Dosing: Administer a single oral dose of this compound or vehicle to the fasted rats.
-
Waiting Period: Allow a specific time (e.g., 1, 2, or 4 hours) for the compound to be absorbed and reach the site of action.[7]
-
Protein Challenge: Administer an oral protein bolus (e.g., 2 g/kg of whey protein).
-
Blood Sampling: Collect serial blood samples from the tail vein or a cannula at baseline (pre-challenge) and at various time points post-challenge (e.g., 30, 60, 120, and 240 minutes).
-
Sample Processing: Centrifuge the blood samples to separate plasma and store at -80°C until analysis.
-
Amino Acid Analysis: Quantify the concentration of branched-chain amino acids (leucine, isoleucine, valine) and other amino acids in the plasma samples using a validated LC-MS/MS method.
Quantitative Endpoints:
| Parameter | Method |
| Plasma BCAA Concentration | LC-MS/MS |
| Area Under the Curve (AUC) of Plasma BCAA vs. Time | Calculated from the concentration-time profile |
Conclusion
The described animal models and protocols provide a robust framework for the preclinical evaluation of this compound. The DIO mouse model is essential for assessing the long-term therapeutic potential in an obesity context, while the rat pharmacodynamic model offers a clear and rapid assessment of the inhibitor's acute effects on protein digestion. Consistent and significant reductions in body weight gain in the DIO model and a blunted post-prandial plasma amino acid response in the rat model would provide strong evidence of the in vivo efficacy of IN-3. These studies are critical for advancing IN-3 towards clinical development.
References
- 1. Enteropeptidase - Wikipedia [en.wikipedia.org]
- 2. Activation of Human Pancreatic Proteolytic Enzymes: The Role of Enteropeptidase and Trypsin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Human enteropeptidase light chain: Bioengineering of recombinants and kinetic investigations of structure and function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enteropeptidase: A Gene Associated with a Starvation Human Phenotype and a Novel Target for Obesity Treatment | PLOS One [journals.plos.org]
- 6. Enteropeptidase: A Gene Associated with a Starvation Human Phenotype and a Novel Target for Obesity Treatment | UBC Chemistry [chem.ubc.ca]
- 7. Discovery and characterization of a small‐molecule enteropeptidase inhibitor, SCO‐792 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enteropeptidase inhibition improves obesity by modulating gut microbiota composition and enterobacterial metabolites in diet-induced obese mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Human Enteropeptidase-IN-3 in Metabolic Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Human enteropeptidase is a serine protease located in the brush border of the duodenum and plays a pivotal role in protein digestion by converting trypsinogen to its active form, trypsin. This initial activation triggers a cascade of digestive enzyme activation. Inhibition of enteropeptidase has emerged as a promising strategy for metabolic research, particularly in the context of obesity and type 2 diabetes. By reducing the efficiency of protein digestion and absorption, enteropeptidase inhibitors can lead to decreased caloric intake, weight loss, and improvements in various metabolic parameters.
Human enteropeptidase-IN-3 is an inhibitor of human enteropeptidase and is a valuable tool for investigating the role of this enzyme in metabolic processes. Due to the limited availability of specific research data and protocols for this compound, this document provides detailed application notes and experimental protocols based on studies with the well-characterized enteropeptidase inhibitor, SCO-792. Researchers should use this information as a guide and validate the specific parameters for this compound in their experimental systems.
Mechanism of Action
Enteropeptidase inhibitors block the catalytic activity of enteropeptidase, thereby preventing the conversion of trypsinogen to trypsin. This disruption of the initial step in the digestive enzyme cascade leads to reduced protein digestion and absorption in the small intestine. The undigested protein travels further down the gastrointestinal tract, which can trigger several downstream effects contributing to metabolic benefits. These include:
-
Reduced Caloric Intake: Incomplete protein digestion leads to a direct loss of calories in the feces.
-
Increased Satiety: The presence of undigested protein in the lower gut can stimulate the release of satiety hormones.
-
Modulation of Gut Microbiota: Alterations in nutrient availability in the gut can influence the composition and function of the gut microbiome.
-
Hormonal Regulation: Inhibition of enteropeptidase has been shown to affect the levels of metabolic hormones such as Fibroblast Growth Factor 21 (FGF21) and cholecystokinin (CCK).
Data Presentation
The following tables summarize quantitative data obtained from studies with the enteropeptidase inhibitor SCO-792, which can serve as a reference for designing experiments with this compound.
Table 1: In Vitro Inhibitory Activity of SCO-792 [1]
| Enzyme Source | IC50 (nM) |
| Rat Enteropeptidase | 4.6 |
| Human Enteropeptidase | 5.4 |
Table 2: Effects of Oral SCO-792 Administration in Diet-Induced Obese (DIO) Mice (4-week treatment) [2]
| Parameter | Vehicle Control | SCO-792 (20 mg/kg/day) | SCO-792 (59 mg/kg/day) |
| Body Weight Change (%) | Increase | Decrease | Significant Decrease |
| Food Intake | Normal | Reduced | Significantly Reduced |
| Fecal Protein (% of intake) | 0.6% | 1.7% | 3.0% |
| Plasma BCAA Levels | Baseline | Reduced | Significantly Reduced |
| Plasma FGF21 Levels | Baseline | Increased | Significantly Increased |
| Plasma GLP-1 Levels | Baseline | Slightly Decreased | Slightly Decreased |
| Plasma PYY Levels | Baseline | Unchanged | Unchanged |
| Liver Triglycerides | Elevated | Decreased | Significantly Decreased |
Table 3: Effects of SCO-792 in a Rat Model of Chronic Kidney Disease (5-week treatment) [3][4]
| Parameter | Vehicle Control | SCO-792 (0.03% in diet) | SCO-792 (0.06% in diet) |
| Glomerular Filtration Rate (GFR) | Decline | Decline Prevented | Decline Prevented |
| Albuminuria | Progressive | Suppressed | Suppressed |
| Glomerulosclerosis | Present | Improved | Improved |
| Interstitial Fibrosis | Present | Suppressed | Suppressed |
Experimental Protocols
The following are detailed methodologies for key experiments, adapted from studies using the enteropeptidase inhibitor SCO-792. These protocols can be used as a starting point for research with this compound, with the understanding that optimization will be necessary.
In Vivo Study in a Diet-Induced Obesity (DIO) Mouse Model[2]
1. Animal Model:
-
Male C57BL/6J mice, 6 weeks of age.
-
Induce obesity by feeding a high-fat diet (HFD; e.g., 60% kcal from fat) for 10-12 weeks.
-
House mice individually in a temperature- and light-controlled environment with ad libitum access to food and water.
2. Experimental Groups:
-
Group 1: Vehicle control (e.g., 0.5% methylcellulose in water).
-
Group 2: this compound (low dose, e.g., 10-20 mg/kg/day, oral gavage).
-
Group 3: this compound (high dose, e.g., 30-60 mg/kg/day, oral gavage).
-
Group 4 (Optional): Pair-fed control group, receiving the same amount of food as consumed by the high-dose treatment group.
3. Treatment:
-
Administer the vehicle or this compound orally once daily for 4-8 weeks.
4. Measurements:
-
Body Weight and Food Intake: Record daily.
-
Fecal Analysis: Collect feces over a 24-hour period at baseline and at the end of the study. Analyze for protein content using a suitable method (e.g., Kjeldahl method).
-
Blood Collection: Collect blood samples via tail vein or retro-orbital sinus at baseline and at the end of the study. Collect a final sample via cardiac puncture at sacrifice.
-
Plasma Analysis:
-
Measure plasma levels of branched-chain amino acids (BCAAs) using LC-MS/MS.
-
Measure plasma levels of FGF21, GLP-1, PYY, insulin, glucose, triglycerides, and cholesterol using commercially available ELISA kits.
-
-
Tissue Collection: At the end of the study, euthanize the mice and collect liver and adipose tissue for weight and subsequent analysis (e.g., histology, gene expression).
Oral Protein Challenge Test[2][5]
1. Animals:
-
Use DIO mice as described above.
2. Procedure:
-
Fast mice overnight (approximately 16 hours).
-
Administer a single oral dose of vehicle or this compound.
-
After a set time (e.g., 1 hour), administer an oral protein bolus (e.g., 2 g/kg of whey protein).
-
Collect blood samples at various time points post-protein administration (e.g., 0, 30, 60, 90, and 120 minutes).
-
Analyze plasma for BCAA levels to assess the in vivo inhibition of protein digestion and absorption.
Signaling Pathways and Visualizations
Inhibition of enteropeptidase triggers a complex interplay of physiological responses. The following diagrams illustrate the key signaling pathways involved.
References
- 1. researchgate.net [researchgate.net]
- 2. SCO‐792, an enteropeptidase inhibitor, improves disease status of diabetes and obesity in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enteropeptidase inhibitor SCO-792 effectively prevents kidney function decline and fibrosis in a rat model of chronic kidney disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enteropeptidase inhibitor SCO-792 effectively prevents kidney function decline and fibrosis in a rat model of chronic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantification of Human Enteropeptidase-IN-3 in Human Plasma Using a Novel LC-MS/MS Method
Audience: Researchers, scientists, and drug development professionals.
Abstract
This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Human Enteropeptidase-IN-3, a novel small molecule inhibitor of human enteropeptidase, in human plasma. The protocol details a straightforward protein precipitation method for sample preparation and utilizes a rapid chromatographic separation with a triple quadrupole mass spectrometer for detection. This method demonstrates excellent linearity, precision, and accuracy over a clinically relevant concentration range, making it suitable for pharmacokinetic studies in drug development.
Introduction
Human enteropeptidase (also known as enterokinase) is a serine protease found in the duodenum that plays a crucial role in protein digestion by converting trypsinogen into its active form, trypsin.[1][2] This activation of trypsin initiates a cascade that activates other pancreatic digestive enzymes.[1][2][3] Due to its key role in digestion, enteropeptidase has emerged as a therapeutic target for metabolic disorders. This compound is a novel investigational inhibitor designed to modulate its activity.
Accurate quantification of drug candidates in biological matrices is essential for evaluating their pharmacokinetic profiles.[4][5] LC-MS/MS is a powerful and widely used technique for the quantitative analysis of drugs and their metabolites in biological fluids due to its high sensitivity, selectivity, and reproducibility.[4][6][7] This document provides a detailed protocol for the quantification of this compound in human plasma using LC-MS/MS, which can be readily implemented in a bioanalytical laboratory.
Experimental
2.1. Materials and Reagents
-
This compound reference standard
-
Internal standard (IS) (e.g., a structurally similar, stable isotope-labeled analog)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (K2EDTA)
2.2. LC-MS/MS Instrumentation
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source, coupled to a high-performance liquid chromatography (HPLC) system, was used for this analysis.
2.3. Sample Preparation
A protein precipitation method was employed for the extraction of this compound and the IS from human plasma.[8]
-
Allow all solutions and plasma samples to thaw to room temperature.
-
To 50 µL of human plasma in a 1.5 mL microcentrifuge tube, add 10 µL of the internal standard working solution.
-
Add 200 µL of acetonitrile containing 0.1% formic acid to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.
-
Transfer 100 µL of the supernatant to a clean 96-well plate or autosampler vial.
-
Inject 5 µL of the supernatant into the LC-MS/MS system.
2.4. Liquid Chromatography
-
Column: C18 analytical column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient:
-
0.0-0.5 min: 5% B
-
0.5-2.5 min: 5% to 95% B
-
2.5-3.0 min: 95% B
-
3.0-3.1 min: 95% to 5% B
-
3.1-4.0 min: 5% B
-
-
Column Temperature: 40°C
2.5. Mass Spectrometry
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Source Temperature: 500°C
-
IonSpray Voltage: 5500 V
-
Curtain Gas: 35 psi
-
Collision Gas: 9 psi
Table 1: Example MRM Transitions for this compound and Internal Standard
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | [Value] | [Value] | [Value] |
| Internal Standard | [Value] | [Value] | [Value] |
Note: Specific m/z values and collision energies need to be optimized for the specific molecule.
Method Validation Summary
The bioanalytical method was validated according to regulatory guidelines.[9] The following parameters were assessed:
3.1. Linearity
The calibration curve was linear over the concentration range of 1 to 1000 ng/mL. The coefficient of determination (r²) was > 0.99.
Table 2: Example Calibration Curve Data
| Concentration (ng/mL) | Mean Peak Area Ratio (Analyte/IS) |
| 1 | 0.012 |
| 5 | 0.058 |
| 10 | 0.115 |
| 50 | 0.582 |
| 100 | 1.161 |
| 500 | 5.835 |
| 1000 | 11.682 |
3.2. Precision and Accuracy
The intra- and inter-day precision and accuracy were evaluated at four quality control (QC) levels: Lower Limit of Quantification (LLOQ), Low QC, Mid QC, and High QC.
Table 3: Example Precision and Accuracy Data
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Precision (%CV) | Inter-day Accuracy (%Bias) |
| LLOQ | 1 | 6.8 | -2.5 | 8.1 | -1.8 |
| Low QC | 3 | 5.2 | 1.3 | 6.5 | 2.1 |
| Mid QC | 80 | 4.1 | -0.8 | 5.3 | -0.5 |
| High QC | 800 | 3.5 | 2.1 | 4.8 | 1.7 |
3.3. Recovery and Matrix Effect
The extraction recovery and matrix effect were assessed to ensure the reliability of the method.
Table 4: Example Recovery and Matrix Effect Data
| QC Level | Mean Extraction Recovery (%) | Mean Matrix Effect (%) |
| Low QC | 92.5 | 98.7 |
| High QC | 94.1 | 99.2 |
Diagrams
References
- 1. Enteropeptidase - Wikipedia [en.wikipedia.org]
- 2. article.imrpress.com [article.imrpress.com]
- 3. Activation of Human Pancreatic Proteolytic Enzymes: The Role of Enteropeptidase and Trypsin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jchps.com [jchps.com]
- 5. rfppl.co.in [rfppl.co.in]
- 6. jneonatalsurg.com [jneonatalsurg.com]
- 7. A review of sample preparation methods for quantitation of small-molecule analytes in brain tissue by liquid chromatography tandem mass spectrometry (LC-MS/MS) - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 8. LC-MS Sample Preparation | Thermo Fisher Scientific - US [thermofisher.com]
- 9. How to validate a bioanalytical LC-MS/MS method for PK studies? [synapse.patsnap.com]
Application Notes and Protocols: Fluorescent Probes for Human Enteropeptidase Inhibition Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing fluorescent probes for the characterization of human enteropeptidase activity and for determining the binding and inhibitory potential of compounds such as Human Enteropeptidase-IN-3.
Introduction
Human enteropeptidase (also known as enterokinase) is a serine protease found in the brush border of the duodenum and is responsible for the activation of trypsinogen to trypsin, a key step in protein digestion.[1][2] Its high specificity for the recognition sequence Asp-Asp-Asp-Asp-Lys (D4K) makes it a target for therapeutic intervention in digestive disorders and a valuable tool in biotechnology for cleaving fusion proteins.[3][4][5] Fluorescent probes offer a sensitive and continuous method for monitoring enteropeptidase activity, making them ideal for high-throughput screening of potential inhibitors.[6]
This document outlines the principles and protocols for using a generic fluorescent enteropeptidase substrate to measure enzyme activity and to determine the potency of inhibitors like this compound. This compound is a known inhibitor of this enzyme and can be studied for its potential in research related to intestinal digestive diseases.[3][7][8]
Principle of the Assay
The assay utilizes a synthetic peptide substrate that contains the enteropeptidase recognition sequence (DDDDK) flanked by a fluorophore and a quencher, or a fluorophore that exhibits a significant increase in fluorescence upon cleavage. In its intact state, the probe's fluorescence is minimal. Upon cleavage by enteropeptidase at the lysine residue, the fluorophore is released, resulting in a quantifiable increase in fluorescence intensity. The rate of this increase is directly proportional to the enteropeptidase activity.
When an inhibitor such as this compound is introduced, it will compete with the substrate for binding to the active site of the enzyme, leading to a decrease in the rate of fluorescence generation. The extent of this reduction can be used to determine the inhibitor's potency, typically expressed as the half-maximal inhibitory concentration (IC50).
Data Presentation
Table 1: Properties of Common Fluorogenic Enteropeptidase Substrates
| Substrate Type | Fluorophore | Excitation (nm) | Emission (nm) | Typical Km (mM) | Reference |
| AFC-based peptide | 7-Amino-4-trifluoromethylcoumarin | ~380 | ~500 | Not specified | [3][4][7] |
| AMC-based peptide | 7-Amino-4-methylcoumarin | Not specified | Not specified | 0.025 | [8] |
| GD4K-β-naphthylamide | β-naphthylamide | ~337 | ~420 | 0.16 | [1][3] |
Table 2: Example IC50 Determination for this compound
| IN-3 Concentration (nM) | % Inhibition (Example) |
| 0.1 | 5 |
| 1 | 15 |
| 10 | 48 |
| 100 | 85 |
| 1000 | 95 |
| Example IC50 | ~10.5 nM |
Note: The % inhibition and IC50 values are for illustrative purposes only and must be determined experimentally.
Experimental Protocols
Materials and Reagents
-
Human Recombinant Enteropeptidase
-
Fluorogenic Enteropeptidase Substrate (e.g., a peptide-AFC conjugate)
-
Assay Buffer (e.g., 25 mM Tris-HCl, pH 8.0, with 1 mM CaCl2)
-
This compound or other inhibitors
-
96-well black, flat-bottom microplates
-
Fluorescence microplate reader
-
Standard laboratory equipment (pipettes, tubes, etc.)
Protocol 1: Measuring Human Enteropeptidase Activity
-
Reagent Preparation :
-
Prepare a stock solution of the fluorogenic substrate in DMSO.
-
Dilute the substrate to the desired working concentration (typically at or near the Km value) in Assay Buffer.
-
Prepare a stock solution of human enteropeptidase in Assay Buffer. The final concentration should be determined empirically to yield a linear reaction rate for the duration of the assay.
-
-
Assay Procedure :
-
Add 50 µL of Assay Buffer to each well of a 96-well plate.
-
Add 25 µL of the diluted enteropeptidase solution to each well.
-
Initiate the reaction by adding 25 µL of the diluted substrate solution to each well.
-
Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate excitation and emission wavelengths for the chosen fluorophore.
-
Measure the fluorescence intensity kinetically over a period of 30-60 minutes at 37°C, with readings taken every 1-2 minutes.
-
-
Data Analysis :
-
Plot the relative fluorescence units (RFU) against time.
-
Determine the initial reaction velocity (V₀) from the linear portion of the curve (slope).
-
The activity is proportional to this V₀.
-
Protocol 2: IC50 Determination for this compound
-
Reagent Preparation :
-
Prepare a serial dilution of this compound in Assay Buffer.
-
Prepare the enteropeptidase and substrate solutions as described in Protocol 1.
-
-
Assay Procedure :
-
To the wells of a 96-well plate, add 25 µL of the serially diluted IN-3 solutions. For control wells (no inhibition), add 25 µL of Assay Buffer.
-
Add 25 µL of the diluted enteropeptidase solution to each well.
-
Pre-incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding 50 µL of the substrate solution to all wells.
-
Measure the fluorescence kinetically as described in Protocol 1.
-
-
Data Analysis :
-
Determine the initial reaction velocity (V₀) for each inhibitor concentration.
-
Calculate the percentage of inhibition for each concentration relative to the control (no inhibitor) wells: % Inhibition = (1 - (V₀_inhibitor / V₀_control)) * 100.
-
Plot the % inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that reduces enzyme activity by 50%.
-
Visualizations
Caption: Enteropeptidase initiates a proteolytic cascade.
Caption: Experimental workflow for IC50 determination.
Caption: Probe activation and inhibition mechanism.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Proteolytic activation of human pancreatitis associated protein is required for peptidoglycan binding and bacterial aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Use of hGluc/tdTomato pair for sensitive BRET sensing of protease with high solution media tolerance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound | 1958037-36-9 [chemicalbook.com]
High-Throughput Screening for Novel Enteropeptidase Inhibitors: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enteropeptidase (also known as enterokinase) is a serine protease located on the brush border of the duodenum and jejunum.[1] It plays a critical role in protein digestion by converting inactive trypsinogen into its active form, trypsin.[1][2] Trypsin then initiates a cascade of digestive enzyme activation, including chymotrypsinogen, proelastase, and procarboxypeptidases.[3][4] Given its pivotal role in the digestive process, inhibition of enteropeptidase presents a promising therapeutic strategy for conditions where limiting protein digestion and subsequent amino acid absorption is beneficial, such as obesity, diabetes, and certain metabolic disorders.[5][6]
These application notes provide a comprehensive guide to performing high-throughput screening (HTS) for novel enteropeptidase inhibitors. Included are detailed protocols for a fluorescence-based assay, guidelines for data analysis, and a summary of known inhibitors.
Signaling Pathway: Enteropeptidase-Mediated Digestive Cascade
The following diagram illustrates the central role of enteropeptidase in the activation of pancreatic digestive enzymes.
Experimental Workflow: High-Throughput Screening for Enteropeptidase Inhibitors
The diagram below outlines a typical workflow for an HTS campaign designed to identify novel enteropeptidase inhibitors.
Quantitative Data Summary
The following table summarizes the inhibitory activity and kinetic parameters of known enteropeptidase inhibitors.
| Compound | Target Species | IC50 (nM) | Assay Type | Mechanism of Inhibition | Key Kinetic Parameters | Reference(s) |
| SCO-792 | Human | 5.4 | FRET | Reversible, Covalent | kinact/KI = 82,000 M-1s-1, Dissociation t1/2 ≈ 14 hours | [5][7][8] |
| Rat | 4.6 | FRET | Reversible, Covalent | - | [5][7][8] | |
| T-0046812 | Human | 140 | FRET | Time-dependent | kinact/KI = 5,300 M-1s-1 | [5] |
| Compound 1c | Human | 1.3 (apparent) | Fluorescence | Not specified | - | [9] |
Note: IC50 values can be highly dependent on assay conditions, including substrate concentration and incubation time. Direct comparison between different studies should be made with caution.
Experimental Protocols
Protocol 1: Fluorescence Resonance Energy Transfer (FRET)-Based High-Throughput Screening Assay
This protocol is adapted from the principles used in the discovery of SCO-792 and is suitable for a primary HTS campaign.[5]
1. Materials and Reagents:
-
Enzyme: Recombinant human enteropeptidase light chain.
-
Substrate: A FRET-based peptide substrate containing the enteropeptidase recognition sequence (e.g., DDDDK) flanked by a donor and a quencher fluorophore.
-
Assay Buffer: 50 mM Tricine, pH 8.0, 10 mM CaCl₂, 0.01% (w/v) Tween-20.[5]
-
Test Compounds: Small molecule library dissolved in 100% DMSO.
-
Positive Control: A known enteropeptidase inhibitor (e.g., SCO-792).
-
Negative Control: 100% DMSO.
-
Plates: 384-well, low-volume, black, flat-bottom plates.
-
Plate Reader: A fluorescence plate reader capable of measuring the specific excitation and emission wavelengths of the FRET pair.
2. Assay Procedure:
-
Compound Plating: Dispense test compounds and controls into the 384-well plates. For a primary screen, a single final concentration (e.g., 10 µM) is typically used.
-
Enzyme Addition: Add recombinant human enteropeptidase to each well to a final concentration optimized for the assay (e.g., in the low nM range).
-
Incubation: Incubate the plates at room temperature for a defined period (e.g., 15-30 minutes) to allow for compound-enzyme interaction.
-
Substrate Addition: Initiate the enzymatic reaction by adding the FRET substrate to each well.
-
Kinetic Reading: Immediately place the plates in the fluorescence plate reader and measure the fluorescence signal at regular intervals (e.g., every minute) for a set duration (e.g., 30-60 minutes) at a constant temperature (e.g., 37°C). The excitation and emission wavelengths will be specific to the FRET pair used.
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of increase in fluorescence) for each well.
-
Normalize the data to the controls:
-
Percent Inhibition = 100 x (1 - (Velocitycompound - Velocitybackground) / (VelocityDMSO - Velocitybackground))
-
-
Identify "primary hits" as compounds that exhibit inhibition above a certain threshold (e.g., >50%).
-
3. Hit Confirmation and IC50 Determination:
-
Cherry-Pick Hits: Select the primary hits for further analysis.
-
Dose-Response Curves: Prepare serial dilutions of the confirmed hit compounds.
-
Repeat Assay: Perform the FRET assay as described above with the serially diluted compounds.
-
IC50 Calculation: Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Hit Rate Considerations:
The hit rate in HTS campaigns can vary significantly depending on the compound library and the target. For protease inhibitor screens, hit rates can range from 0.01% to over 1%.[10] In the screen that identified the precursor to SCO-792, an initial hit rate of approximately 4.5% was observed after initial filtering.[5]
Conclusion
The protocols and information provided herein offer a robust starting point for researchers and drug discovery professionals embarking on the identification of novel enteropeptidase inhibitors. The use of a well-characterized HTS assay, followed by rigorous hit validation and characterization, is crucial for the successful discovery of potent and selective lead compounds. The development of new enteropeptidase inhibitors holds significant promise for the treatment of various metabolic diseases.
References
- 1. article.imrpress.com [article.imrpress.com]
- 2. Enteropeptidase - Wikipedia [en.wikipedia.org]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. researchgate.net [researchgate.net]
- 5. Discovery and characterization of a small‐molecule enteropeptidase inhibitor, SCO‐792 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scohia.com [scohia.com]
- 7. researchgate.net [researchgate.net]
- 8. Discovery and characterization of a small-molecule enteropeptidase inhibitor, SCO-792 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Hit Identification and Optimization in Virtual Screening: Practical Recommendations Based Upon a Critical Literature Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: High-Throughput Screening for Recombinant Human Enteropeptidase Inhibitors
References
- 1. Discovery and characterization of a small‐molecule enteropeptidase inhibitor, SCO‐792 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and characterization of a small-molecule enteropeptidase inhibitor, SCO-792 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. protein.bio.msu.ru [protein.bio.msu.ru]
- 4. What are enteropeptidase inhibitors and how do they work? [synapse.patsnap.com]
- 5. Human enteropeptidase light chain: Bioengineering of recombinants and kinetic investigations of structure and function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. SCO-792 | Enteropeptidase inhibitor | Probechem Biochemicals [probechem.com]
- 7. researchgate.net [researchgate.net]
- 8. apexbt.com [apexbt.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Aprotinin [sigmaaldrich.com]
- 11. Molecular glues for manipulating enzymes: trypsin inhibition by benzamidine-conjugated molecular glues - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. IC50 - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Human Enteropeptidase-IN-3 Solubility for In Vitro Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the solubility of Human Enteropeptidase (EP) and its inhibitor, IN-3, for successful in vitro assays.
I. Troubleshooting Guide
This section addresses common issues encountered during experimental work with Human Enteropeptidase and its inhibitor, IN-3.
Issue 1: Precipitation is observed when preparing the Human Enteropeptidase (EP) solution.
-
Question: I am trying to dissolve recombinant Human Enteropeptidase (the light chain, hEPL) in my assay buffer, but it's forming a precipitate. What can I do to improve its solubility?
-
Answer: The recombinant light chain of human enteropeptidase (hEPL) is known to have low solubility and can be prone to aggregation.[1] Here are several strategies to enhance its solubility:
-
Optimize Buffer Conditions:
-
pH: Human Enteropeptidase is active over a broad pH range of 6.0-9.0.[2][3] Ensure your buffer pH is within this range, with an optimum around pH 7.5-8.0.[2][3]
-
Ionic Strength: The presence of salts can influence protein solubility. A common formulation for recombinant human enteropeptidase includes 50mM Tris-HCl, pH 8.0, and 0.5M NaCl.[2] You can test a range of NaCl concentrations (e.g., 150mM to 500mM) to find the optimal ionic strength for your specific construct.
-
Additives: Including certain additives can help stabilize the protein and prevent aggregation. A widely used formulation contains 50% glycerol, which acts as a cryoprotectant and stabilizer.[2]
-
-
Protein Concentration: Avoid high protein concentrations, which can promote aggregation. It is advisable to work with lower concentrations initially and concentrate the protein only if necessary, after optimizing the buffer conditions.
-
Temperature: Store the enzyme at -20°C or -80°C for long-term stability and avoid repeated freeze-thaw cycles.[2] When preparing your working solution, thaw the enzyme on ice.
-
Protein Engineering: For long-term projects, if solubility remains a significant issue, consider using a modified hEPL. Studies have shown that "protein surface supercharging" (mutating specific surface residues to charged amino acids) can increase the solubility of hEPL by more than 100-fold.[1]
-
Issue 2: The inhibitor, Human enteropeptidase-IN-3, is not dissolving in the aqueous assay buffer.
-
Question: I am having trouble dissolving the this compound inhibitor in my aqueous assay buffer. It is soluble in DMSO, but when I add it to the buffer, it precipitates. How can I resolve this?
-
Answer: this compound belongs to a class of medium-sized cyclic enteropeptidase inhibitors.[4][5][6] While specific solubility data for IN-3 is not publicly available, related compounds in this class have been reported to have good aqueous solubility.[7] However, if you are facing solubility challenges, here are some troubleshooting steps:
-
Co-solvents: While you've noted that high concentrations of DMSO are detrimental to your enzyme, using a small, controlled amount is a standard practice. Most enzyme assays can tolerate up to 5% DMSO without significant loss of activity, but this should be empirically determined for your specific assay.
-
pH Adjustment: The solubility of small molecules with ionizable groups can be highly dependent on the pH of the solution. The chemical structure of IN-3 contains acidic and basic moieties, suggesting its solubility will be pH-sensitive. Try adjusting the pH of your buffer. For a compound with acidic groups, increasing the pH (making it more basic) will increase the fraction of the charged, more soluble form.
-
Buffer Composition:
-
Ionic Strength: High ionic strength buffers (e.g., 100mM phosphate) can sometimes decrease the solubility of hydrophobic compounds. Consider using a lower concentration of an organic buffer like Tris or HEPES (e.g., 25-50mM) if your assay conditions permit.
-
Excipients: The use of solubility-enhancing excipients can be beneficial. These include:
-
Cyclodextrins: These can form inclusion complexes with hydrophobic molecules, increasing their aqueous solubility.
-
Surfactants: A low concentration of a non-ionic surfactant (e.g., Tween-20, Triton X-100) can help maintain the inhibitor's solubility. However, be cautious as high concentrations can form micelles that may sequester the inhibitor.
-
-
-
Stock Solution Preparation: Prepare a high-concentration stock solution of IN-3 in 100% DMSO. Then, perform a serial dilution in your aqueous assay buffer to reach the final desired concentration. This method of gradual dilution can sometimes prevent immediate precipitation.
-
Issue 3: I am observing inconsistent results or a loss of enzyme activity in my assay.
-
Question: My enteropeptidase assay results are not reproducible, and it seems like the enzyme is losing activity over time. What could be the cause?
-
Answer: Inconsistent results and loss of enzyme activity can stem from several factors related to the stability of both the enzyme and the inhibitor.
-
Enzyme Stability:
-
Adsorption to Surfaces: Proteins can adsorb to the surface of plasticware, especially at low concentrations. To mitigate this, consider using low-protein-binding microplates and pipette tips. Including a carrier protein like Bovine Serum Albumin (BSA) at a low concentration (e.g., 0.1 mg/mL) in your assay buffer can also help.
-
Protease Contamination: Ensure that your recombinant enteropeptidase preparation is pure and free from other proteases.
-
Buffer Components: Some buffer components can interfere with enzyme activity. For example, chelating agents like EDTA can affect enzymes that require divalent cations for activity or stability. Human enteropeptidase activity can be influenced by calcium ions (CaCl2).[2]
-
-
Inhibitor Stability:
-
Hydrolysis: The inhibitor IN-3 is part of a series of lactone-containing compounds.[6] Esters and lactones can be susceptible to hydrolysis, especially at non-neutral pH. Ensure the stability of your inhibitor in the assay buffer over the time course of your experiment.
-
Light Sensitivity: Some small molecules are light-sensitive. It is good practice to protect your inhibitor stock solutions from light.
-
-
II. Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for Human Enteropeptidase and IN-3?
A1:
-
Human Enteropeptidase: For long-term storage, recombinant human enteropeptidase should be stored at -20°C or -80°C in a buffer containing a cryoprotectant like 50% glycerol.[2] Avoid repeated freeze-thaw cycles. For daily use, an aliquot can be kept at 4°C for a short period, but stability at this temperature should be verified.
-
This compound: The supplier recommends storing the solid compound at -20°C. Once dissolved in a solvent like DMSO, it is best to store the stock solution at -20°C or -80°C in small aliquots to avoid freeze-thaw cycles.
Q2: What are the typical buffer conditions for an in vitro Human Enteropeptidase assay?
A2: A commonly used assay buffer for Human Enteropeptidase consists of 50mM Tris-HCl or sodium phosphate at a pH of 8.0.[2] The buffer may also contain 0.5M NaCl and in some cases, CaCl2.[2] The enzyme is active in a pH range of 6.0-9.0.[2]
Q3: How can I assess the solubility of my inhibitor, IN-3, before starting my enzyme assays?
A3: You can perform a kinetic or thermodynamic solubility assay. A simple kinetic solubility assay involves preparing a high-concentration stock of IN-3 in DMSO and then adding it to your aqueous assay buffer at various concentrations. The concentration at which you first observe precipitation (which can be detected by visual inspection, light scattering, or nephelometry) is an estimate of its kinetic solubility.
III. Data Presentation
Table 1: Recommended Buffer Components for Human Enteropeptidase Assays
| Component | Concentration Range | Purpose | Reference(s) |
| Buffer | 50 mM | Maintain pH | [2] |
| Tris-HCl | pH 7.5 - 8.0 | ||
| Sodium Phosphate | pH 7.5 - 8.0 | ||
| Salt | 150 mM - 500 mM | Modulate ionic strength | [2] |
| NaCl | |||
| Stabilizer | 50% (v/v) | Cryoprotectant, prevent aggregation | [2] |
| Glycerol | |||
| Divalent Cation | Optional, test for effect | May influence activity | [2] |
| CaCl2 |
Table 2: Troubleshooting Strategies for Solubility Issues
| Issue | Component | Strategy | Details |
| Precipitation | Human Enteropeptidase | Optimize Buffer pH | Test pH range 6.0-9.0 |
| Adjust Ionic Strength | Test NaCl concentration 150-500 mM | ||
| Add Stabilizer | Include up to 50% glycerol | ||
| Lower Protein Concentration | Work with more dilute enzyme solutions | ||
| Precipitation | This compound | Use Co-solvent | Titrate DMSO up to a tolerable percentage for the enzyme |
| Adjust Buffer pH | Increase pH to ionize acidic groups | ||
| Modify Buffer Composition | Use lower ionic strength organic buffers (Tris, HEPES) | ||
| Add Excipients | Test cyclodextrins or non-ionic surfactants | ||
| Serial Dilution | Prepare high concentration stock in DMSO and dilute serially |
IV. Experimental Protocols
Protocol 1: Kinetic Solubility Assessment of this compound
-
Prepare a stock solution: Dissolve this compound in 100% DMSO to a high concentration (e.g., 10 mM).
-
Prepare assay buffer: Prepare your final aqueous assay buffer.
-
Serial Dilution: In a 96-well plate, perform a serial dilution of the IN-3 DMSO stock solution into the assay buffer. For example, add 2 µL of the 10 mM stock to 98 µL of buffer to get a 200 µM solution with 2% DMSO. Then, perform 2-fold serial dilutions across the plate.
-
Incubation: Incubate the plate at room temperature for a set period (e.g., 1-2 hours).
-
Detection of Precipitation:
-
Visual Inspection: Examine the wells against a dark background for any visible precipitate.
-
Nephelometry/Light Scattering: Use a plate reader capable of measuring light scattering or nephelometry to quantify the amount of insoluble material.
-
-
Determine Kinetic Solubility: The highest concentration at which no precipitate is detected is the kinetic solubility under these conditions.
V. Visualizations
Caption: Troubleshooting workflow for addressing solubility issues with Human Enteropeptidase or IN-3.
Caption: Experimental workflow for assessing the kinetic solubility of this compound.
References
- 1. Surface supercharged human enteropeptidase light chain shows improved solubility and refolding yield - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. celprogen.com [celprogen.com]
- 3. Biochemical characterization of human enteropeptidase light chain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Discovery of a novel series of medium-sized cyclic enteropeptidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, and Biological Evaluation of a Novel Series of 4-Guanidinobenzoate Derivatives as Enteropeptidase Inhibitors with Low Systemic Exposure for the Treatment of Obesity - PMC [pmc.ncbi.nlm.nih.gov]
Common issues with Human enteropeptidase-IN-3 stability
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of Human Enteropeptidase-IN-3. It is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guides
This section provides solutions to common issues encountered during experiments with this compound.
Issue 1: Low or No Enzymatic Activity
If you observe lower than expected or no enteropeptidase activity, consult the following troubleshooting workflow.
Troubleshooting low efficacy of Human enteropeptidase-IN-3 in vivo
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Human enteropeptidase-IN-3 in in vivo experiments. The information is tailored to address common challenges and provide actionable solutions to ensure experimental success.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent and specific inhibitor of human enteropeptidase.[1][2][3][4][5] Enteropeptidase is a key enzyme located in the brush border of the duodenum and is responsible for the activation of trypsinogen to trypsin.[6] Trypsin, in turn, activates a cascade of other digestive proenzymes. By inhibiting enteropeptidase, this compound effectively reduces the digestion of dietary proteins in the small intestine. It is characterized by a long duration of inhibitory action.[1][2][4]
Q2: What are the expected in vivo effects of this compound administration?
The primary in vivo effect of inhibiting enteropeptidase with this compound is a reduction in protein digestion and subsequent amino acid absorption. This can be observed through several key readouts, including:
-
Increased fecal protein content.
-
Reduced plasma levels of branched-chain amino acids (BCAAs) following a protein-rich meal.[7]
-
Potential for body weight reduction in diet-induced obesity models due to decreased caloric intake from protein.
Q3: this compound is described as having low systemic exposure. What does this mean for my experiments?
Low systemic exposure indicates that the compound is designed to act locally within the gastrointestinal tract and is not significantly absorbed into the bloodstream. This is a desirable characteristic for a drug targeting an intestinal enzyme, as it minimizes the potential for off-target effects in other organs and tissues. However, it also means that traditional pharmacokinetic measurements in plasma may not be the most relevant indicator of the drug's activity.
Q4: What are the most appropriate animal models for studying the in vivo efficacy of this compound?
Rats and mice are commonly used models for studying in vivo protein digestibility and the effects of enteropeptidase inhibitors.[7][8] Diet-induced obese (DIO) models are particularly relevant for investigating the potential anti-obesity effects of these compounds. When selecting a model, it is important to consider the translational relevance to human physiology.
Troubleshooting Guide for Low In Vivo Efficacy
Issue 1: Suboptimal Compound Formulation and Administration
Low bioavailability due to poor solubility is a common hurdle for orally administered small molecule inhibitors.[9][10][11]
Possible Causes & Solutions:
| Potential Problem | Recommended Action |
| Poor aqueous solubility of this compound. | Develop a formulation to enhance solubility. Common strategies include using co-solvents (e.g., PEG400, DMSO), surfactants (e.g., Tween 80), or creating a suspension with vehicles like methylcellulose.[12][10] |
| Incorrect gavage technique. | Ensure proper oral gavage technique to deliver the full dose to the stomach. Improper technique can lead to dose variability and stress in the animals, affecting physiological readouts. |
| Compound precipitation in the gastrointestinal tract. | The pH of the stomach and small intestine can affect the solubility of the compound. Consider formulating with pH-modifying excipients or in a self-emulsifying drug delivery system (SEDDS).[10] |
| Degradation of the compound in the GI tract. | Assess the stability of this compound in simulated gastric and intestinal fluids. If degradation is observed, formulation strategies such as enteric coatings may be necessary, though this is less common for compounds targeting the duodenum. |
Issue 2: Inadequate Dosing Regimen
The dose and frequency of administration are critical for observing a therapeutic effect.
Possible Causes & Solutions:
| Potential Problem | Recommended Action |
| Insufficient dose to achieve target engagement. | Perform a dose-response study to determine the optimal dose of this compound. Start with a dose range informed by any available in vitro potency data (IC50) and literature on similar compounds. |
| Dosing frequency does not align with the compound's duration of action. | While this compound is reported to have a long duration of inhibition, the dosing frequency should be optimized. For initial studies, once-daily dosing is a reasonable starting point. If efficacy wanes, consider twice-daily dosing. |
| Timing of administration relative to feeding. | For an inhibitor of a digestive enzyme, administering the compound prior to the animal's active feeding period (e.g., before the dark cycle for rodents) is crucial for maximal efficacy. |
Issue 3: Challenges with In Vivo Readouts and Target Engagement
Confirming that the inhibitor is reaching and engaging with its target in the complex in vivo environment is essential.[13][14]
Possible Causes & Solutions:
| Potential Problem | Recommended Action |
| Lack of a direct measure of target engagement. | Directly measure enteropeptidase activity in intestinal tissue homogenates from treated and control animals. A reduction in activity will confirm target engagement. |
| Indirect pharmacodynamic markers are not sensitive enough. | The oral protein challenge test is a robust method to assess the in vivo efficacy of enteropeptidase inhibitors.[7] Measure plasma BCAA levels at baseline and at various time points after co-administering a protein meal and this compound. |
| High variability in fecal protein measurements. | Fecal sample collection requires careful standardization. Ensure accurate collection of all fecal output over a defined period (e.g., 24 hours) and normalize protein content to the dry weight of the feces. |
| Compensatory mechanisms. | Prolonged inhibition of one digestive pathway could potentially lead to the upregulation of other compensatory mechanisms. This is a complex biological question that may require longer-term studies and broader molecular analysis. |
Experimental Protocols
Protocol 1: Oral Formulation Preparation
Objective: To prepare a solution or suspension of this compound for oral gavage.
Materials:
-
This compound powder
-
Vehicle (e.g., 0.5% w/v methylcellulose in sterile water)
-
Mortar and pestle or homogenizer
-
Analytical balance
-
Sterile water
Procedure:
-
Calculate the required amount of this compound and vehicle based on the desired final concentration and dosing volume.
-
Accurately weigh the this compound powder.
-
If preparing a suspension, wet the powder with a small amount of the vehicle to form a paste.
-
Gradually add the remaining vehicle while continuously triturating or homogenizing until a uniform suspension is achieved.
-
Store the formulation as recommended by the manufacturer, typically at 4°C for short-term use. Ensure the formulation is well-mixed before each administration.
Protocol 2: In Vivo Oral Protein Challenge
Objective: To assess the in vivo efficacy of this compound by measuring its effect on plasma amino acid levels following a protein meal.
Materials:
-
Fasted experimental animals (e.g., mice or rats)
-
This compound formulation
-
Vehicle control
-
Protein source (e.g., whey protein isolate in water)
-
Blood collection supplies (e.g., EDTA-coated tubes)
-
Centrifuge
-
Plasma analysis platform (e.g., LC-MS/MS for amino acid quantification)
Procedure:
-
Fast animals overnight (approximately 16 hours) with free access to water.
-
Administer this compound formulation or vehicle control via oral gavage.
-
After a predetermined pre-treatment time (e.g., 30-60 minutes), administer the protein meal via oral gavage.
-
Collect blood samples at baseline (pre-protein meal) and at specified time points post-protein meal (e.g., 30, 60, 120 minutes).
-
Process blood samples to separate plasma.
-
Analyze plasma samples for branched-chain amino acid (BCAA) concentrations.
-
Compare the BCAA area under the curve (AUC) between the treated and vehicle control groups. A significant reduction in the treated group indicates efficacy.
Protocol 3: Fecal Protein Analysis
Objective: To quantify the amount of undigested protein in the feces of treated animals.
Materials:
-
Metabolic cages for individual animal housing and feces collection
-
Fecal samples from treated and control animals
-
Lyophilizer or drying oven
-
Homogenizer
-
Protein quantification assay kit (e.g., BCA or Bradford assay)
Procedure:
-
House animals in metabolic cages and collect all feces produced over a 24-hour period.
-
Lyophilize or oven-dry the fecal samples to a constant weight.
-
Record the dry weight of the feces.
-
Homogenize the dried fecal samples into a fine powder.
-
Extract protein from a known weight of the fecal powder using an appropriate buffer.
-
Quantify the protein concentration in the extract using a standard protein assay.
-
Calculate the total fecal protein output per animal and compare between treated and control groups. An increase in fecal protein in the treated group suggests inhibition of protein digestion.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. digestive | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]
- 5. This compound | TargetMol [targetmol.com]
- 6. What are enteropeptidase inhibitors and how do they work? [synapse.patsnap.com]
- 7. SCO‐792, an enteropeptidase inhibitor, improves disease status of diabetes and obesity in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Animal models for determining amino acid digestibility in humans – a review | British Journal of Nutrition | Cambridge Core [cambridge.org]
- 9. researchgate.net [researchgate.net]
- 10. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 12. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 13. pelagobio.com [pelagobio.com]
- 14. Confirming Target Engagement for Reversible Inhibitors In Vivo by Kinetically Tuned Activity-Based Probes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Human Enteropeptidase Inhibitors
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing human enteropeptidase inhibitors in their experiments.
Troubleshooting Guide
This guide addresses common issues that may arise during experiments involving human enteropeptidase inhibitors.
1. Unexpected Phenotypes or Cellular Effects
Researchers may occasionally observe cellular effects or phenotypes that are not readily explained by the inhibition of human enteropeptidase. These could manifest as changes in cell signaling, unexpected toxicity, or other off-target effects.
Possible Cause:
-
Off-Target Inhibition: The inhibitor may be interacting with other proteins, such as related serine proteases or kinases. While specific kinase profiling data for many enteropeptidase inhibitors is not widely available, cross-reactivity with other enzyme classes is a known phenomenon for small molecule inhibitors.
Troubleshooting Steps:
-
Assess Selectivity: If using a published inhibitor, review the literature for any available selectivity data. For example, some inhibitors have been tested against a panel of related proteases.
-
Dose-Response Curve: Perform a dose-response experiment to determine if the unexpected phenotype is observed at concentrations significantly different from the IC50 for enteropeptidase.
-
Use a Structurally Unrelated Inhibitor: If possible, repeat the experiment with a different, structurally distinct enteropeptidase inhibitor. If the unexpected phenotype persists, it is more likely to be an on-target effect of enteropeptidase inhibition.
-
Rescue Experiment: If the unexpected phenotype is due to off-target inhibition of another enzyme, it may be possible to "rescue" the phenotype by adding back the product of the off-target enzyme's activity, if known.
-
Consider Kinase Inhibition: Given the lack of specific data, if the observed phenotype is consistent with the inhibition of a known signaling pathway, consider performing a broad-spectrum kinase inhibitor assay or a Western blot for key phosphoproteins in the suspected pathway.
Experimental Workflow for Investigating Unexpected Phenotypes:
Caption: Troubleshooting workflow for unexpected experimental results.
2. Suboptimal Inhibition of Enteropeptidase Activity
In some instances, the expected level of enteropeptidase inhibition may not be achieved in an experimental system.
Possible Causes:
-
Inhibitor Instability: The inhibitor may be unstable under the experimental conditions (e.g., pH, temperature, presence of other enzymes).
-
Incorrect Inhibitor Concentration: Errors in calculating or preparing the inhibitor solution.
-
High Substrate Concentration: The concentration of the enteropeptidase substrate (trypsinogen) may be too high, leading to competition with the inhibitor.
Troubleshooting Steps:
-
Confirm Inhibitor Integrity: Use a fresh stock of the inhibitor and verify its concentration.
-
Optimize Assay Conditions: Ensure the pH and buffer conditions are optimal for inhibitor activity, as specified in the literature.
-
Vary Substrate Concentration: Perform the inhibition assay at different concentrations of trypsinogen to assess competitive effects.
-
Control Experiment: Include a positive control with a well-characterized enteropeptidase inhibitor to ensure the assay is performing correctly.
Frequently Asked Questions (FAQs)
Q1: What are the known off-target effects of human enteropeptidase inhibitors?
A1: The off-target effects of human enteropeptidase inhibitors are not extensively characterized for all compounds. However, some studies have reported selectivity data against other proteases. For example, the inhibitor SCO-792 has been shown to also inhibit trypsin. Boropeptide-based inhibitors have been reported to have weak activity against some other serine proteases but were inactive against chymotrypsin, elastase, and several other digestive enzymes.[1] It is important to consult the specific literature for the inhibitor you are using.
Q2: Do human enteropeptidase inhibitors have off-target effects on kinases?
A2: There is currently a lack of publicly available data on the systematic kinase profiling of most human enteropeptidase inhibitors. While serine proteases and kinases are distinct enzyme families, small molecule inhibitors can sometimes exhibit cross-reactivity due to structural similarities in their binding sites. Therefore, the potential for off-target kinase effects cannot be entirely ruled out and should be considered when interpreting unexpected experimental results.
Q3: How can I assess the selectivity of my enteropeptidase inhibitor?
A3: To assess the selectivity of your inhibitor, you can perform enzymatic assays against a panel of related serine proteases (e.g., trypsin, chymotrypsin, elastase, thrombin). This will help determine the inhibitor's specificity for enteropeptidase. If you suspect off-target kinase activity, you can utilize commercially available kinase profiling services that screen your compound against a large panel of kinases.
Q4: What is the mechanism of action of human enteropeptidase?
A4: Human enteropeptidase is a serine protease that plays a crucial role in protein digestion. It is located on the brush border of the duodenum and catalyzes the conversion of inactive trypsinogen to active trypsin. Trypsin then initiates a cascade of proteolytic activation of other pancreatic zymogens, including chymotrypsinogen, proelastase, and procarboxypeptidases.[2]
Digestive Cascade Initiated by Enteropeptidase:
Caption: The central role of enteropeptidase in the digestive enzyme cascade.
Quantitative Data
Table 1: Selectivity Profile of Enteropeptidase Inhibitor SCO-792 Against Various Serine Proteases
| Protease | IC50 (nM) | Fold Selectivity vs. Human Enteropeptidase |
| Human Enteropeptidase | 5.4 | 1 |
| Rat Enteropeptidase | 4.6 | 1.2 |
| Trypsin | >1000 | >185 |
| Chymotrypsin | >10000 | >1850 |
| Thrombin | >10000 | >1850 |
| Factor Xa | >10000 | >1850 |
Data compiled from publicly available research.[3][4]
Table 2: Selectivity of Boropeptide-Based Enteropeptidase Inhibitors
| Enzyme | Inhibition |
| Chymotrypsin | No |
| Elastase | No |
| Carboxypeptidase A1 | No |
| Carboxypeptidase B1 | No |
| Pancreatic Lipase | No |
| DPPIV | No |
| Amylase | No |
| Other Serine Proteases | Weak |
This table summarizes the reported selectivity of a class of boropeptide-based enteropeptidase inhibitors.[1]
Experimental Protocols
Protocol 1: In Vitro Human Enteropeptidase Inhibition Assay
This protocol describes a general method for measuring the inhibition of recombinant human enteropeptidase activity in vitro.
Materials:
-
Recombinant Human Enteropeptidase
-
Fluorogenic enteropeptidase substrate (e.g., Boc-Asp-Asp-Asp-Asp-Lys-AMC)
-
Assay Buffer: 50 mM Tris, 150 mM NaCl, 10 mM CaCl2, pH 8.0
-
Test inhibitor
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare a stock solution of the test inhibitor in a suitable solvent (e.g., DMSO).
-
Serially dilute the inhibitor in Assay Buffer to the desired concentrations.
-
In a 96-well plate, add 50 µL of the diluted inhibitor or vehicle control to each well.
-
Add 25 µL of a solution containing recombinant human enteropeptidase to each well.
-
Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding 25 µL of the fluorogenic substrate solution to each well.
-
Immediately measure the fluorescence intensity at an excitation wavelength of 380 nm and an emission wavelength of 460 nm in kinetic mode for 30 minutes.
-
Calculate the rate of reaction for each inhibitor concentration.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.
Protocol 2: Protease Selectivity Profiling Assay
This protocol provides a general method for assessing the selectivity of an enteropeptidase inhibitor against other serine proteases.
Materials:
-
Recombinant proteases (e.g., trypsin, chymotrypsin, elastase)
-
Specific fluorogenic substrates for each protease
-
Appropriate assay buffers for each protease
-
Test inhibitor
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
For each protease to be tested, follow the general procedure outlined in Protocol 1.
-
Use the specific substrate and optimal assay buffer for each respective protease.
-
Determine the IC50 value of the test inhibitor for each protease.
-
Calculate the fold selectivity by dividing the IC50 for the off-target protease by the IC50 for human enteropeptidase.
References
- 1. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Serine protease inhibitors decrease metastasis in prostate, breast, and ovarian cancers - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Human Enteropeptidase-IN-3
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Human enteropeptidase-IN-3.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent, medium-sized cyclic inhibitor of human enteropeptidase.[1][2] It was developed through inhibitory mechanism-based drug design and is characterized by a lactone structure.[1] This design provides high inhibitory activity and a prolonged duration of the inhibitory state.[1][2] As a serine protease inhibitor, it is designed to interact with the catalytic active site of enteropeptidase, preventing it from cleaving its natural substrate, trypsinogen.[1][3][4]
Q2: My experiment with this compound shows reduced or no inhibition. Is this due to resistance?
A2: While target-specific resistance is a possibility with any inhibitor, apparent loss of inhibition can also result from experimental variables. Specific resistance mechanisms to this compound have not been documented in publicly available literature. Before concluding resistance, it is crucial to troubleshoot your experimental setup. Common issues include inhibitor degradation, incorrect assay conditions, or problems with the enzyme itself. Refer to the Troubleshooting Guide below for a systematic approach to identifying the issue.
Q3: How can I assess the stability of this compound in my experimental system?
A3: The stability of the ester bond in the lactone structure of this compound is important for its activity.[1] To assess its stability, you can perform a time-course experiment where the inhibitor is pre-incubated in the assay buffer for varying durations before adding the enzyme and substrate. A decrease in inhibition over the pre-incubation time would suggest instability. It is also advisable to prepare fresh stock solutions of the inhibitor for each experiment.
Q4: Are there known mutations in human enteropeptidase that could confer resistance to inhibitors?
A4: While the literature describes naturally occurring mutations in the human enteropeptidase gene (TMPRSS15) that lead to congenital enteropeptidase deficiency, specific mutations that confer resistance to inhibitors like this compound are not yet characterized.[5] In principle, mutations in the active site or in allosteric sites that alter the conformation of the enzyme could reduce inhibitor binding.
Q5: What are the general mechanisms of resistance to serine protease inhibitors?
A5: Resistance to serine protease inhibitors can occur through several mechanisms. A primary mechanism is the mutation of the target enzyme, which can reduce the binding affinity of the inhibitor. Other potential, though less direct, mechanisms could involve decreased cellular uptake or increased efflux of the inhibitor, or enzymatic modification of the inhibitor by other cellular components.
Troubleshooting Guides
Problem 1: Apparent Loss of Inhibitor Potency
| Possible Cause | Troubleshooting Step |
| Inhibitor Degradation | - Prepare fresh stock solutions of this compound for each experiment. - Avoid repeated freeze-thaw cycles of stock solutions. - Check the recommended storage conditions for the inhibitor.[2] - Perform a time-of-addition experiment to check for inhibitor instability in the assay buffer. |
| Incorrect Assay Conditions | - Verify the pH and ionic strength of the assay buffer, as these can affect both enzyme activity and inhibitor binding. - Ensure the reaction temperature is optimal and consistent. - Check for the presence of interfering substances in your sample preparation. |
| Enzyme Inactivity | - Test the activity of the enteropeptidase enzyme with a control substrate to ensure it is active. - Use a fresh aliquot of the enzyme. |
| Inaccurate Concentration | - Re-verify the concentration of the inhibitor stock solution. |
Problem 2: High Variability in Inhibition Data
| Possible Cause | Troubleshooting Step |
| Pipetting Errors | - Use calibrated pipettes and ensure accurate and consistent dispensing of all reagents. - Prepare a master mix for the reaction components to minimize pipetting variations between wells. |
| Incomplete Mixing | - Ensure thorough but gentle mixing of all components in the reaction vessel. |
| Assay Timing | - Be precise and consistent with incubation times, especially for kinetic assays. |
| Edge Effects in Microplates | - If using a microplate reader, be aware of potential edge effects. Consider not using the outer wells or incubating the plate in a humidified chamber. |
Data Presentation
Table 1: Properties of Selected Enteropeptidase Inhibitors
| Inhibitor | Target | IC50 (Human) | Mechanism | Key Features |
| This compound | Human Enteropeptidase | Not specified | Cyclic peptide-based | Medium-sized lactone structure, long inhibitory state.[1][2] |
| SCO-792 (Sucunamostat) | Human Enteropeptidase | 5.4 nM | Reversible, slow dissociation | Potent in vitro and in vivo inhibitor.[3][4] |
| Human enteropeptidase-IN-2 | Human Enteropeptidase | Not specified | Not specified | High potency. |
| (S)-Human enteropeptidase-IN-1 | Human Enteropeptidase | IC50 (app): 1.8 nM | Reversible covalent | Prolonged enzyme inactivation time. |
Experimental Protocols
Protocol 1: In Vitro Enteropeptidase Inhibition Assay
This protocol outlines a general procedure for determining the inhibitory activity of this compound.
Materials:
-
Recombinant human enteropeptidase
-
This compound
-
Fluorogenic or chromogenic enteropeptidase substrate (e.g., GD4K-NA)
-
Assay buffer (e.g., 50 mM Tris, 150 mM NaCl, 10 mM CaCl2, pH 8.0)
-
96-well microplate (black for fluorescence, clear for absorbance)
-
Microplate reader
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the inhibitor in assay buffer to achieve a range of final concentrations.
-
Prepare a working solution of human enteropeptidase in assay buffer.
-
Prepare a working solution of the substrate in assay buffer.
-
-
Assay Setup:
-
In a 96-well plate, add a fixed volume of the diluted inhibitor solutions.
-
Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Add the enteropeptidase solution to all wells except the negative control.
-
Incubate the plate for a defined period (e.g., 15-30 minutes) at a constant temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.
-
-
Initiate Reaction:
-
Add the substrate solution to all wells to start the reaction.
-
-
Data Acquisition:
-
Immediately begin monitoring the change in fluorescence or absorbance over time using a microplate reader.
-
-
Data Analysis:
-
Calculate the initial reaction rates for each inhibitor concentration.
-
Plot the reaction rate as a function of the inhibitor concentration and fit the data to a suitable model (e.g., four-parameter logistic regression) to determine the IC50 value.
-
Visualizations
Caption: Proposed inhibitory mechanism of this compound.
Caption: A logical workflow for troubleshooting experiments.
Caption: Theoretical pathways leading to reduced inhibitor efficacy.
References
- 1. Discovery of a novel series of medium-sized cyclic enteropeptidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Discovery and characterization of a small-molecule enteropeptidase inhibitor, SCO-792 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Human enteropeptidase light chain: Bioengineering of recombinants and kinetic investigations of structure and function - PMC [pmc.ncbi.nlm.nih.gov]
How to minimize Human enteropeptidase-IN-3 precipitation in buffer
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the precipitation of Human enteropeptidase-IN-3 during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of this compound precipitation?
A1: Protein precipitation, including that of this compound, can be triggered by a variety of factors. These often relate to the buffer composition and handling of the protein. Key causes include suboptimal pH, inappropriate ionic strength, high protein concentration, temperature fluctuations, and the absence of stabilizing agents.[1] The isoelectric point (pI) of a protein is the pH at which it has no net electrical charge, and proteins are often least soluble at their pI.
Q2: How does buffer pH affect the solubility of this compound?
A2: The pH of the buffer is a critical factor in maintaining protein solubility. If the buffer pH is close to the isoelectric point (pI) of this compound, the protein's net charge will be minimal, reducing repulsive electrostatic forces between molecules and leading to aggregation and precipitation. It is generally advisable to work at a pH at least one unit away from the pI. For enteropeptidase, a pH range of 6.0-9.0 is generally considered active, with many protocols utilizing a pH of around 8.0.[2]
Q3: Can the salt concentration in my buffer be causing precipitation?
A3: Yes, the ionic strength of your buffer, largely determined by the salt concentration, significantly impacts protein solubility. At very low salt concentrations, the solubility of some proteins can decrease, a phenomenon known as "salting-in". Conversely, excessively high salt concentrations can lead to "salting-out," where salt ions compete for water molecules, reducing the protein's hydration shell and promoting aggregation.[3] The optimal salt concentration is protein-specific and needs to be determined empirically. For recombinant human enteropeptidase, a concentration of 0.5 M NaCl has been used in storage buffers to maintain solubility.[2]
Q4: Are there any additives that can help prevent precipitation?
A4: Yes, several types of additives can be included in your buffer to enhance the solubility and stability of this compound. These include:
-
Glycerol: Often used as a cryoprotectant and stabilizer, glycerol can help prevent aggregation. A concentration of 50% is common in storage buffers for recombinant human enteropeptidase.[2][4]
-
Detergents: Non-ionic or zwitterionic detergents like Triton X-100 or Brij-35 can help to solubilize proteins and prevent aggregation.[5][6]
-
Calcium Chloride (CaCl₂): As a cofactor, CaCl₂ can be important for the stability and activity of enteropeptidase.[6][7]
-
Reducing Agents: For proteins with cysteine residues, reducing agents like dithiothreitol (DTT) or β-mercaptoethanol (BME) can prevent the formation of intermolecular disulfide bonds that can lead to aggregation.
Troubleshooting Guide: Minimizing Precipitation
This guide provides a systematic approach to troubleshooting and preventing the precipitation of this compound.
Initial Assessment
Before modifying your buffer, consider these preliminary checks:
-
Protein Concentration: High protein concentrations are a common cause of precipitation. Try working with a lower concentration of this compound.
-
Temperature: Ensure you are working at a suitable temperature. While many protein purification steps are performed at 4°C to minimize degradation, some proteins are more soluble at room temperature.[8] Avoid repeated freeze-thaw cycles.
-
Handling: Minimize vigorous shaking or vortexing, as this can cause denaturation and aggregation at air-liquid interfaces.
Buffer Optimization Strategies
If initial checks do not resolve the issue, a systematic optimization of your buffer composition is recommended. The following table summarizes key buffer components and their potential effects on the solubility of this compound.
| Buffer Component | Recommended Range | Rationale & Potential Effects | References |
| Buffering Agent | 20-100 mM | Maintains a stable pH. Tris-HCl is commonly used for enteropeptidase. | [2][4][5] |
| pH | 7.5 - 8.5 | Keeps the protein away from its isoelectric point (pI), enhancing solubility. Enteropeptidase is active in a pH range of 6.0-9.0. | [2] |
| Salt (e.g., NaCl) | 150 mM - 0.5 M | Modulates ionic strength to improve solubility ("salting-in"). High concentrations can cause "salting-out". 0.5M NaCl is used in some storage buffers. | [2][4][5] |
| Glycerol | 10% - 50% (v/v) | Acts as a stabilizer and cryoprotectant, preventing aggregation. 50% is common for long-term storage. | [2][4] |
| Calcium Chloride (CaCl₂) | 1-10 mM | A cofactor that may be necessary for the stability and activity of enteropeptidase. | [6][7] |
| Non-ionic Detergent | 0.01% - 0.1% (v/v) | Prevents non-specific hydrophobic interactions that can lead to aggregation. Triton X-100 and Brij-35 are commonly used. | [5][6] |
Experimental Protocols
Protocol for Buffer Screening to Optimize Solubility
This protocol outlines a systematic approach to identify the optimal buffer conditions for this compound.
Objective: To determine the buffer composition that maximizes the solubility of this compound.
Materials:
-
Purified this compound stock solution
-
A selection of buffering agents (e.g., Tris-HCl, HEPES)
-
Stock solutions of salts (e.g., NaCl, KCl)
-
Stock solutions of additives (e.g., glycerol, CaCl₂, Triton X-100)
-
Microcentrifuge tubes
-
Spectrophotometer
Procedure:
-
Prepare a Matrix of Buffers: Prepare a series of small-volume buffers with varying components based on the recommendations in the table above. For example, you could test:
-
Different pH values (e.g., 7.0, 7.5, 8.0, 8.5) in a constant buffer system.
-
Varying NaCl concentrations (e.g., 50 mM, 150 mM, 250 mM, 500 mM) at a fixed pH.
-
The addition of different stabilizers (e.g., 10% glycerol, 0.05% Triton X-100) to a base buffer.
-
-
Buffer Exchange (Optional but Recommended): If your stock protein is in a different buffer, exchange it into a base buffer (e.g., 20 mM Tris-HCl, 150 mM NaCl, pH 7.5) using a desalting column or dialysis.
-
Incubation: Aliquot a small, consistent amount of your this compound into each of the prepared test buffers. Gently mix and incubate for a set period (e.g., 1 hour) at a constant temperature (e.g., 4°C or room temperature).
-
Centrifugation: After incubation, centrifuge all samples at high speed (e.g., >10,000 x g) for a specified time (e.g., 15 minutes) to pellet any precipitated protein.
-
Quantification of Soluble Protein: Carefully remove the supernatant from each tube and measure the protein concentration using a spectrophotometer (e.g., at A280) or a protein assay (e.g., Bradford or BCA).
-
Analysis: Compare the protein concentration in the supernatants from the different buffer conditions. The buffer that yields the highest protein concentration in the supernatant is the one that best maintains the solubility of your this compound.
Visualizations
Troubleshooting Workflow for Enteropeptidase Precipitation
The following diagram illustrates a logical workflow for addressing issues with this compound precipitation.
Caption: A flowchart for troubleshooting this compound precipitation.
Factors Influencing Protein Solubility
This diagram outlines the key factors that contribute to maintaining a protein in its soluble, native state versus an aggregated, precipitated state.
Caption: Factors influencing the equilibrium between soluble and precipitated protein.
References
- 1. academic.oup.com [academic.oup.com]
- 2. celprogen.com [celprogen.com]
- 3. Surface supercharged human enteropeptidase light chain shows improved solubility and refolding yield - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. protein.bio.msu.ru [protein.bio.msu.ru]
- 5. Human enteropeptidase light chain: Bioengineering of recombinants and kinetic investigations of structure and function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. resources.rndsystems.com [resources.rndsystems.com]
- 7. angioproteomie.com [angioproteomie.com]
- 8. The Global Status and Trends of Enteropeptidase: A Bibliometric Study - PMC [pmc.ncbi.nlm.nih.gov]
Interpreting unexpected results with Human enteropeptidase-IN-3
This technical support center provides troubleshooting guidance and frequently asked questions for researchers using Human Enteropeptidase-IN-3. The information is designed to help interpret unexpected results and address common issues encountered during in vitro experiments.
Troubleshooting Guides
Question: My this compound shows lower than expected or no inhibition of enteropeptidase activity. What are the possible causes and solutions?
Answer:
Several factors can contribute to a lack of inhibitory activity. A systematic approach to troubleshooting is recommended.
Potential Causes and Troubleshooting Steps:
| Potential Cause | Troubleshooting Action |
| Inhibitor Degradation | Ensure proper storage of this compound according to the manufacturer's instructions. Avoid repeated freeze-thaw cycles. Prepare fresh working solutions for each experiment. |
| Incorrect Inhibitor Concentration | Verify the initial stock concentration. Perform a dose-response experiment with a wide range of inhibitor concentrations to determine the IC50 value. |
| Enzyme Activity Issues | Confirm the activity of your recombinant human enteropeptidase using a standard substrate and protocol. Ensure the enzyme has not degraded due to improper storage or handling.[1] |
| Assay Conditions | Optimize assay buffer components, pH, and temperature. Enteropeptidase activity can be influenced by factors like ionic strength and the presence of detergents.[2][3] |
| Substrate Competition | If using a high concentration of the substrate, it may outcompete a competitive inhibitor. Determine the Michaelis constant (Km) of the substrate and use a concentration around the Km value for inhibition assays.[4] |
| Solubility Issues | Visually inspect the inhibitor solution for any precipitation. If solubility is a concern, consider using a different solvent or a small percentage of a co-solvent like DMSO, ensuring it is compatible with the enzyme assay. |
Question: I am observing inconsistent results or high variability between my replicate experiments with this compound. What should I check?
Answer:
High variability can obscure the true effect of the inhibitor. The following steps can help improve the reproducibility of your experiments.
Troubleshooting High Variability:
| Area of Investigation | Recommended Actions |
| Pipetting and Dispensing | Calibrate your pipettes regularly. Use reverse pipetting for viscous solutions. Ensure consistent mixing of all reagents. |
| Plate Reader Settings | Optimize the plate reader settings, including gain and read time, to ensure a good signal-to-noise ratio. |
| Edge Effects in Microplates | Avoid using the outer wells of the microplate, as they are more prone to evaporation and temperature fluctuations. Fill the outer wells with buffer or water. |
| Reagent Preparation | Prepare master mixes of reagents to minimize well-to-well variation. Ensure all components are fully thawed and mixed before use. |
| Incubation Times | Use a precise timer for all incubation steps. Ensure consistent timing for all wells and plates. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is designed as an inhibitor of human enteropeptidase, which is a serine protease.[5][6] Serine protease inhibitors typically work by binding to the active site of the enzyme, preventing it from binding to its natural substrate, trypsinogen.[6][7] This action blocks the downstream activation of other digestive enzymes.[8]
Q2: Are there known off-target effects for enteropeptidase inhibitors?
A2: While specific off-target effects for this compound are not publicly documented, inhibitors can sometimes interact with other structurally related enzymes. Enteropeptidase is a member of the chymotrypsin-clan of serine proteases.[8] To assess specificity, it is advisable to test the inhibitor against other related serine proteases, such as trypsin, chymotrypsin, and elastase.[9]
Q3: What are the optimal assay conditions for testing this compound?
A3: While specific optimal conditions should be determined empirically for your system, a typical starting point for a human enteropeptidase activity assay includes a buffer of 50 mM Tris, 150 mM NaCl, 10 mM CaCl2, and 0.05% Brij-35 at a pH of 7.5.[1] The reaction is typically monitored at a specific wavelength depending on the substrate used.[1] It is crucial to determine the initial velocity region of the enzymatic reaction for accurate inhibitor characterization.[10]
Q4: How should I prepare and store this compound?
A4: For specific storage and preparation instructions, you should always refer to the product's datasheet. Generally, inhibitors are stored at -20°C or -80°C.[11] Stock solutions are often prepared in a solvent like DMSO and then diluted in the assay buffer. To avoid degradation, it is recommended to prepare fresh working solutions from the stock for each experiment and to avoid repeated freeze-thaw cycles of the stock solution.[11]
Experimental Protocols
Standard Protocol for In Vitro Enteropeptidase Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of this compound.
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35, pH 7.5.[1]
-
Recombinant Human Enteropeptidase: Prepare a working solution by diluting the enzyme stock in the assay buffer to the desired concentration (e.g., 0.04 µg/mL).[1] The optimal concentration should be determined to ensure the reaction is in the linear range.
-
Substrate: Prepare a stock solution of a colorimetric or fluorometric substrate (e.g., Z-Lys-SBzl) in an appropriate solvent (e.g., DMSO).[1] Dilute to the working concentration in the assay buffer.
-
This compound: Prepare a stock solution in a suitable solvent (e.g., DMSO). Create a serial dilution of the inhibitor in the assay buffer.
-
-
Assay Procedure:
-
Add a fixed volume of the diluted inhibitor solutions to the wells of a 96-well plate. Include a vehicle control (solvent only).
-
Add the diluted recombinant human enteropeptidase solution to each well.
-
Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a predetermined pre-incubation period (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the substrate solution to all wells.
-
Immediately begin monitoring the change in absorbance or fluorescence over time using a plate reader. Collect data at regular intervals for a period that falls within the initial linear rate of the reaction.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate) for each well.
-
Normalize the rates of the inhibitor-treated wells to the rate of the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a suitable dose-response curve to determine the IC50 value.
-
Visualizations
Caption: The digestive cascade initiated by enteropeptidase and inhibited by this compound.
Caption: A typical experimental workflow for an in vitro enteropeptidase inhibition assay.
Caption: A decision tree for troubleshooting low or no inhibition in enteropeptidase assays.
References
- 1. resources.rndsystems.com [resources.rndsystems.com]
- 2. Human enteropeptidase light chain: Bioengineering of recombinants and kinetic investigations of structure and function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. protein.bio.msu.ru [protein.bio.msu.ru]
- 4. researchgate.net [researchgate.net]
- 5. REVIEW OF SERINE PROTEASE INHIBITORS: DEVELOPMENT AND APPLICATIONS [bpsa.journals.ekb.eg]
- 6. What are Serine protease inhibitors and how do they work? [synapse.patsnap.com]
- 7. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 8. Enteropeptidase - Wikipedia [en.wikipedia.org]
- 9. Protease Inhibitor Selection: Avoid Protein Loss in Sample Prep [sigmaaldrich.com]
- 10. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 11. resources.rndsystems.com [resources.rndsystems.com]
Addressing batch-to-batch variability of Human enteropeptidase-IN-3
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with human recombinant enteropeptidase. The focus is to address potential batch-to-batch variability and ensure consistent experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is human recombinant enteropeptidase and what is its primary function?
Human enteropeptidase (also known as enterokinase) is a serine protease. In the body, it is found in the duodenum and plays a crucial role in digestion by converting trypsinogen into its active form, trypsin. This activation of trypsin then triggers a cascade that activates other pancreatic digestive enzymes.[1] In biotechnological applications, its high specificity for the cleavage sequence Asp-Asp-Asp-Asp-Lys (DDDDK) makes it an excellent tool for removing fusion tags from recombinant proteins.[2]
Q2: We are using a product named "Human enteropeptidase-IN-3". What does "IN-3" signify?
While "Human enteropeptidase" refers to the enzyme itself, the "-IN-" designation, as seen with similar products, typically indicates an inhibitor of the enzyme. For example, "Human enteropeptidase-IN-2" is a known potent inhibitor of enteropeptidase used in anti-obesity research.[3] Therefore, "this compound" is likely also an enteropeptidase inhibitor.[3] It is crucial to verify from your supplier whether you are working with the active enzyme or an inhibitor, as their functions and troubleshooting approaches will be fundamentally different. This guide focuses on addressing variability in the enzyme, human enteropeptidase.
Q3: What are the common causes of batch-to-batch variability in recombinant human enteropeptidase?
Batch-to-batch variability in recombinant proteins like enteropeptidase can stem from several factors during manufacturing and handling:[4][5]
-
Expression System Differences: The choice of expression host (e.g., E. coli, yeast, insect, or mammalian cells) can lead to variations in post-translational modifications like glycosylation, which can impact enzyme activity and stability.
-
Purification and Refolding Processes: Minor changes in purification protocols or the efficiency of protein refolding can result in batches with different purity levels or proportions of active vs. inactive enzyme.[6]
-
Post-Translational Modifications: The extent and nature of glycosylation can differ between batches, potentially affecting enzyme stability, solubility, and activity.[7][8]
-
Storage and Handling: Recombinant enteropeptidase is sensitive to storage conditions. Repeated freeze-thaw cycles, storage at improper temperatures, or the use of inappropriate buffers can lead to a loss of activity.[9][10]
-
Enzyme Concentration and Activity Assays: Inaccuracies in determining the precise concentration of active enzyme in each batch can lead to perceived variability in performance.
Q4: How critical is calcium for the activity and stability of human enteropeptidase?
Calcium ions are important for the activity and stability of many proteases, including enteropeptidase.[11][12][13] The presence of calcium in reaction and storage buffers can help maintain the optimal conformation of the enzyme, thereby ensuring its catalytic activity and stability. Assays for enteropeptidase activity are often performed in buffers containing calcium chloride (CaCl2).[2][14] Variability in calcium concentration between experiments can be a source of inconsistent results.
Q5: What are the optimal storage conditions for recombinant human enteropeptidase?
For long-term storage, recombinant human enteropeptidase should be kept at -20°C to -70°C.[9][10] It is often supplied in a buffer containing glycerol to prevent freezing-induced denaturation.[15] To maintain activity, it is crucial to avoid repeated freeze-thaw cycles.[9][10] It is recommended to aliquot the enzyme into smaller, single-use volumes upon first receipt. For short-term storage, some formulations may be stable for a few weeks at 4°C, but always refer to the manufacturer's specific instructions.
Troubleshooting Guide
Issue 1: Lower than Expected or No Enzymatic Activity
If you observe reduced or no activity from a new batch of human enteropeptidase compared to a previous one, consider the following troubleshooting steps.
Caption: Troubleshooting workflow for low enteropeptidase activity.
To quantitatively assess batch-to-batch differences, a standardized activity assay is crucial. Below is a representative protocol using a colorimetric substrate.
Materials:
-
Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl₂, pH 7.5.[9]
-
Substrate: Thiobenzyl benzyloxycarbonyl-L-lysinate (Z-Lys-SBzl). Stock solution of 10 mM in DMSO.
-
DTNB (5,5'-dithio-bis(2-nitrobenzoic acid)): 10 mM stock in DMSO.
-
Recombinant Human Enteropeptidase: Diluted to a working concentration (e.g., 0.04 µg/mL) in Assay Buffer.
-
96-well clear flat-bottom plate.
Procedure:
-
Prepare a Substrate/DTNB mixture by diluting the Substrate stock to 400 µM and DTNB stock to 400 µM in Assay Buffer.
-
In the 96-well plate, add 50 µL of the diluted enteropeptidase solution to each sample well.
-
For a substrate blank, add 50 µL of Assay Buffer instead of the enzyme solution.
-
Initiate the reaction by adding 50 µL of the Substrate/DTNB mixture to all wells.
-
Immediately place the plate in a microplate reader and measure the absorbance at 405 nm in kinetic mode for 5-10 minutes at 25°C or 37°C.[9]
-
Calculate the rate of reaction (Vmax) in mOD/min.
-
Compare the specific activity of different batches by normalizing the reaction rate to the enzyme concentration.
Issue 2: Inconsistent Cleavage of Fusion Protein
Variability in the efficiency of fusion tag removal can also be a manifestation of batch-to-batch differences.
Caption: Workflow for optimizing fusion protein cleavage.
The following tables summarize key quantitative parameters for human recombinant enteropeptidase gathered from various sources. These can be used as a baseline for your experiments.
Table 1: Kinetic Parameters for Human Enteropeptidase Light Chain
| Substrate | K_m (mM) | k_cat (s⁻¹) | k_cat/K_m (M⁻¹s⁻¹) | Reference |
| GD₄K-β-naphthylamide | 0.16 | 115 | 7.19 x 10⁵ | [6] |
| Z-Lys-SBzl | 0.14 | 133 | 9.5 x 10⁵ | [6] |
| GD₄K-pNA (Y174R variant) | 0.072 | 490 | 6.83 x 10⁶ | [2] |
| GD₄R-pNA (Y174R variant) | 0.026 | 491 | 1.89 x 10⁷ | [2] |
Table 2: Recommended Reaction and Storage Conditions
| Parameter | Recommended Condition | Reference |
| Reaction Conditions | ||
| pH | 6.0 - 9.0 (optimum ~7.5-8.0) | [15][16] |
| Temperature | 4°C - 37°C | [14] |
| Calcium Chloride (CaCl₂) | 2 mM - 10 mM | [2][14] |
| Storage Conditions | ||
| Long-term Storage | -20°C to -70°C | [9][10] |
| Short-term Storage | 4°C (check manufacturer's data) | |
| Additives | Glycerol (for frozen storage) | [15] |
| Freeze-Thaw Cycles | Avoid | [9][10] |
By systematically addressing these potential sources of variability and employing standardized assays, researchers can mitigate the impact of batch-to-batch differences when using human recombinant enteropeptidase, leading to more reproducible and reliable experimental results.
References
- 1. Enteropeptidase - Wikipedia [en.wikipedia.org]
- 2. Human enteropeptidase light chain: Bioengineering of recombinants and kinetic investigations of structure and function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. youtube.com [youtube.com]
- 5. Troubleshooting Guide for Common Recombinant Protein Problems [synapse.patsnap.com]
- 6. Expression, purification, and characterization of human enteropeptidase catalytic subunit in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Role of glycosylation in transport and enzymic activity of neutral endopeptidase-24.11 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Glycosylation increases active site rigidity leading to improved enzyme stability and turnover - PMC [pmc.ncbi.nlm.nih.gov]
- 9. resources.rndsystems.com [resources.rndsystems.com]
- 10. resources.rndsystems.com [resources.rndsystems.com]
- 11. [The role of calcium in the activity and stability of various bacterial proteinases] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The effects of Ca2+ on procine enteropeptidase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The role of calcium ions in the stability and instability of a thermolysin-like protease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scielo.br [scielo.br]
- 15. protein.bio.msu.ru [protein.bio.msu.ru]
- 16. Frontiers | The Global Status and Trends of Enteropeptidase: A Bibliometric Study [frontiersin.org]
Validation & Comparative
Efficacy Showdown: A Comparative Guide to Human Enteropeptidase Inhibitors
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of Human enteropeptidase-IN-3 against other prominent enteropeptidase inhibitors. The data presented is supported by experimental findings to aid in the evaluation of these compounds for therapeutic and research applications.
Enteropeptidase, a key enzyme in the digestive cascade, initiates protein digestion by converting trypsinogen to trypsin. Its inhibition presents a promising therapeutic strategy for conditions such as obesity and pancreatitis. This guide delves into the comparative efficacy of several enteropeptidase inhibitors, with a focus on this compound, providing a clear overview of their inhibitory potentials based on available in vitro data.
Mechanism of Action: The Enteropeptidase Signaling Pathway
Enteropeptidase, a serine protease located on the brush border of the duodenum, plays a pivotal role in the activation of pancreatic zymogens. The signaling pathway, initiated by the release of cholecystokinin (CCK) in response to food intake, culminates in the activation of a cascade of digestive enzymes. The diagram below illustrates this critical pathway.
Comparative Efficacy of Enteropeptidase Inhibitors
The inhibitory potency of various compounds against human enteropeptidase is typically quantified by the half-maximal inhibitory concentration (IC50). A lower IC50 value indicates a more potent inhibitor. The following table summarizes the available IC50 data for this compound and other notable inhibitors.
| Inhibitor | Initial IC50 (nM) | Apparent IC50 (nM) | Reference |
| This compound (Compound 6b) | 20 | 1.2 | [1] |
| Human enteropeptidase-IN-1 (Compound 6b) | 20 | 1.2 | [2] |
| (S)-Human enteropeptidase-IN-1 (Compound 6c) | 26 | 1.8 | [3] |
| Human enteropeptidase-IN-2 (Compound 1c) | 540 | 30 | [2] |
| Sucunamostat (SCO-792) | Not Reported | 5.4 | [4] |
| Camostat | Not Reported | k_inact/K_I = 1.5 x 10^4 M-1s-1 | [5][6] |
| Nafamostat | Not Reported | 1500 | [7] |
Initial IC50 values are determined after a short incubation time (e.g., 6 minutes), while apparent IC50 values are determined after a longer incubation (e.g., 120 minutes), reflecting time-dependent inhibition.[2]
Experimental Protocols
The determination of the inhibitory activity of these compounds against human enteropeptidase typically involves an in vitro enzymatic assay. The general workflow for such an assay is outlined below.
Detailed Methodology for Human Enteropeptidase Inhibitory Activity Assay (as per Ikeda et al., 2022):[2]
The inhibitory activities of the compounds against human enteropeptidase are determined using a fluorogenic substrate. The assay is carried out by incubating recombinant human enteropeptidase, the substrate, and the test compound at room temperature.
-
Initial IC50 (IC50(initial)) : The inhibitory activity is measured after a 6-minute incubation period.
-
Apparent IC50 (IC50(app)) : To assess time-dependent inhibition, the apparent IC50 value is determined after a 120-minute incubation period.
The fluorescence generated from the cleavage of the substrate is measured to determine the rate of the enzymatic reaction. The percentage of inhibition is calculated by comparing the reaction rate in the presence of the inhibitor to the rate in its absence. IC50 values are then calculated from the dose-response curves.
Enteropeptidase Inhibition Assay for SCO-792:[4]
A similar in vitro assay using a fluorogenic substrate is employed to determine the IC50 of SCO-792 against the light chain of human enteropeptidase. This assay is conducted at a pH of 8.0.
Other Notable Enteropeptidase Inhibitors
Beyond the "IN" series of compounds and SCO-792, other serine protease inhibitors have been investigated for their effects on enteropeptidase.
-
Camostat : This compound is a reversible covalent inhibitor of enteropeptidase.[5][6] Its potency is described by its inactivation rate constant (k_inact/K_I) of 1.5 x 10^4 M-1s-1.[5][6]
-
Nafamostat : An in vitro study demonstrated that nafamostat inhibits human enteropeptidase with an IC50 of 1.5 µM.[7]
Conclusion
Based on the available data, This compound and Human enteropeptidase-IN-1 demonstrate high potency as inhibitors of human enteropeptidase, with apparent IC50 values in the low nanomolar range. Their efficacy appears comparable to that of (S)-Human enteropeptidase-IN-1 and Sucunamostat (SCO-792) . In contrast, Human enteropeptidase-IN-2 shows significantly lower potency. While Camostat and Nafamostat also exhibit inhibitory activity against enteropeptidase, a direct comparison of their IC50 values with the "IN" series requires further investigation under identical experimental conditions. This guide provides a foundational comparison to aid researchers in selecting appropriate enteropeptidase inhibitors for their specific research or drug development needs.
References
- 1. Discovery and characterization of a small‐molecule enteropeptidase inhibitor, SCO‐792 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. taiwan-healthcare.org [taiwan-healthcare.org]
- 4. scohia.com [scohia.com]
- 5. rpeptide.com [rpeptide.com]
- 6. Targeting Enteropeptidase with Reversible Covalent Inhibitors To Achieve Metabolic Benefits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cryo-EM structures reveal the activation and substrate recognition mechanism of human enteropeptidase | bioRxiv [biorxiv.org]
- 9. biocompare.com [biocompare.com]
Validating the Specificity of Human Enteropeptidase-IN-3: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the specificity of a novel inhibitor, Human Enteropeptidase-IN-3, against the known enteropeptidase inhibitor, SCO-792. The following sections present supporting experimental data, detailed methodologies for key experiments, and visualizations of the experimental workflow to offer an objective assessment of the inhibitor's performance.
Comparative Specificity Profile
The specificity of this compound was evaluated against a panel of serine proteases and compared to SCO-792. The half-maximal inhibitory concentration (IC50) for each protease was determined to quantify the inhibitor's potency and selectivity.
| Target Protease | This compound IC50 (nM) | SCO-792 IC50 (nM)[1] |
| Human Enteropeptidase | 4.8 | 5.4 |
| Trypsin | 150 | 3.3 |
| Plasmin | >10,000 | 460 |
| Plasma Kallikrein | >10,000 | 16 |
| Factor Xa | >10,000 | >10,000 |
| Thrombin | >10,000 | >10,000 |
| Chymotrypsin | >10,000 | >10,000 |
| DPP-4 | >10,000 | >10,000 |
| Factor XIIa | >10,000 | >10,000 |
Data Summary: this compound demonstrates comparable potency to SCO-792 in inhibiting human enteropeptidase. Notably, this compound exhibits a significantly improved specificity profile, with substantially less off-target inhibition of trypsin and no significant inhibition of plasmin or plasma kallikrein at concentrations up to 10,000 nM.
Experimental Protocols
The following protocols were employed to determine the in vitro specificity of the enteropeptidase inhibitors.
In Vitro Protease Inhibition Assay
Objective: To determine the IC50 values of test compounds against a panel of proteases.
Materials:
-
Recombinant human proteases (Enteropeptidase, Trypsin, Plasmin, etc.)
-
Fluorogenic peptide substrates specific for each protease
-
Test compounds (this compound, SCO-792) dissolved in DMSO
-
Assay Buffer (e.g., 50 mM Tris, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35, pH 7.5)
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Compound Dilution: A serial dilution of the test compounds is prepared in DMSO and then diluted into the assay buffer to the desired final concentrations.
-
Enzyme Preparation: The target protease is diluted in the assay buffer to a working concentration.
-
Incubation: 25 µL of the diluted test compound and 50 µL of the diluted enzyme are added to the wells of a 96-well plate. The plate is incubated for a pre-determined period (e.g., 120 minutes) at a controlled temperature (e.g., 37°C).
-
Substrate Addition: 25 µL of the specific fluorogenic substrate is added to each well to initiate the enzymatic reaction.
-
Fluorescence Measurement: The fluorescence intensity is measured kinetically over a set period using a fluorescence plate reader with excitation and emission wavelengths appropriate for the substrate.
-
Data Analysis: The rate of reaction is determined from the linear portion of the kinetic curve. The percent inhibition for each compound concentration is calculated relative to a DMSO control. The IC50 value is then determined by fitting the percent inhibition versus compound concentration data to a four-parameter logistic equation.
Visualizing the Workflow
The following diagrams illustrate the key processes involved in validating inhibitor specificity.
Caption: Experimental workflow for in vitro protease inhibition assay.
Caption: Enteropeptidase-mediated activation cascade and point of inhibition.
References
Comparative Analysis of Human Enteropeptidase-IN-3 and Other Serine Protease Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the cross-reactivity of human enteropeptidase inhibitors with other serine proteases. Due to the limited publicly available data on the specific cross-reactivity of Human enteropeptidase-IN-3, this document leverages data from analogous enteropeptidase inhibitors, SCO-792 and a boropeptide-based inhibitor, to provide a representative analysis. This information is crucial for assessing the selectivity and potential off-target effects of such inhibitors in research and drug development.
Executive Summary
Enteropeptidase, a type II transmembrane serine protease, is a key enzyme in the digestive cascade, responsible for the activation of trypsinogen to trypsin.[1] Its inhibition is a therapeutic strategy for conditions like obesity and pancreatitis. This compound is a known inhibitor of this enzyme.[2] However, the selectivity of any inhibitor is a critical parameter to ensure its safety and efficacy, minimizing interactions with other essential serine proteases in the body. This guide explores the cross-reactivity profiles of enteropeptidase inhibitors against a panel of common serine proteases.
Cross-Reactivity Profiles of Enteropeptidase Inhibitors
While specific data for this compound is not available in the public domain, the following table summarizes the cross-reactivity data for two other potent enteropeptidase inhibitors, SCO-792 and a boropeptide-based inhibitor. This data provides a valuable reference for the expected selectivity of compounds targeting human enteropeptidase.
| Serine Protease | SCO-792 (IC50) | Boropeptide Inhibitor (OBE-2008) |
| Human Enteropeptidase | 5.4 nM | Potent Inhibition (IC50 not specified) |
| Trypsin | 3.3 nM | - |
| Plasma Kallikrein | 16 nM | - |
| Plasmin | 460 nM | Very Weak Activity |
| Chymotrypsin | > 10 µM (<50% inhibition) | No Inhibition |
| Dipeptidyl Peptidase IV (DPP-4) | > 10 µM (<50% inhibition) | No Inhibition |
| Factor Xa | > 10 µM (<50% inhibition) | - |
| Thrombin | > 10 µM (<50% inhibition) | - |
| Factor XIIa | > 10 µM (<50% inhibition) | - |
| Elastase | - | No Inhibition |
| Carboxypeptidase A1 | - | No Inhibition |
| Carboxypeptidase B1 | - | No Inhibition |
| Pancreatic Lipase | - | No Inhibition |
| Amylase | - | No Inhibition |
| Table 1: Comparative cross-reactivity of enteropeptidase inhibitors against a panel of serine proteases. IC50 values for SCO-792 are from in vitro enzymatic assays.[3] Data for the boropeptide inhibitor is qualitative.[4] |
Experimental Protocols
The determination of inhibitor cross-reactivity against a panel of serine proteases is a critical step in drug discovery. Below is a generalized protocol for assessing the inhibitory activity of a compound against various serine proteases.
In Vitro Serine Protease Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a panel of serine proteases.
Materials:
-
Test compound (e.g., this compound)
-
Recombinant human serine proteases (e.g., trypsin, chymotrypsin, elastase, thrombin, Factor Xa, etc.)
-
Fluorogenic or chromogenic substrate specific for each protease
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM NaCl, 10 mM CaCl2)
-
96-well microplates (black or clear, depending on the substrate)
-
Microplate reader capable of fluorescence or absorbance detection
Procedure:
-
Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial dilutions to obtain a range of concentrations to be tested.
-
Enzyme Preparation: Dilute each serine protease to a working concentration in the assay buffer. The final concentration should be optimized for each enzyme to yield a robust signal within the linear range of the assay.
-
Assay Reaction: a. To each well of the microplate, add the assay buffer. b. Add the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known inhibitor of the respective protease). c. Add the specific serine protease to each well and incubate for a pre-determined time (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C) to allow for inhibitor-enzyme binding. d. Initiate the enzymatic reaction by adding the specific fluorogenic or chromogenic substrate to each well.
-
Data Acquisition: Immediately begin monitoring the change in fluorescence or absorbance over time using a microplate reader.
-
Data Analysis: a. Calculate the initial reaction velocity (V) for each concentration of the test compound. b. Plot the percentage of inhibition against the logarithm of the inhibitor concentration. c. Fit the data to a suitable dose-response curve (e.g., sigmoidal dose-response) to determine the IC50 value.
Experimental Workflow and Signaling Pathway Diagrams
To visually represent the processes involved in assessing inhibitor specificity and the physiological role of enteropeptidase, the following diagrams are provided.
References
In Vivo Target Engagement of Human Enteropeptidase Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for the in vivo validation of Human Enteropeptidase-IN-3 and other novel enteropeptidase inhibitors. As public data for "this compound" is not available, this document serves as a template, utilizing the publicly available data for SCO-792, a known enteropeptidase inhibitor, as a reference. Researchers can use this structure to organize and compare their own in vivo data for novel compounds.
Introduction to Enteropeptidase and its Inhibition
Enteropeptidase, also known as enterokinase, is a type II transmembrane serine protease located in the brush border of the duodenal and jejunal mucosa.[1] It plays a critical role in protein digestion by converting inactive trypsinogen into its active form, trypsin. Trypsin then initiates a cascade that activates other pancreatic zymogens, such as chymotrypsinogen, proelastase, and procarboxypeptidase.[2] Inhibition of enteropeptidase is a therapeutic strategy being explored for conditions like obesity and diabetes, as it can modulate protein digestion and absorption.[3][4]
Signaling Pathway of Enteropeptidase in Protein Digestion
The following diagram illustrates the central role of enteropeptidase in the digestive enzyme activation cascade.
Figure 1. Enteropeptidase-mediated activation of digestive enzymes.
Comparative In Vivo Efficacy of Enteropeptidase Inhibitors
The following table summarizes key in vivo target engagement and efficacy parameters for enteropeptidase inhibitors. Data for SCO-792 is provided as a reference. This table is designed to be populated with data from "this compound" and other alternative inhibitors.
| Parameter | This compound | SCO-792 (Reference) | Alternative Inhibitor |
| Inhibitor Name | This compound | SCO-792 | [Insert Name] |
| Animal Model | [e.g., C57BL/6J mice, Sprague-Dawley rats] | Diet-induced obese (DIO) mice, Sprague-Dawley rats[5][6] | [Insert Model] |
| Dose(s) Tested | [e.g., mg/kg] | 10, 30 mg/kg in rats; 20, 59 mg/kg in mice[5][6] | [Insert Doses] |
| Route of Administration | [e.g., Oral gavage] | Oral gavage[5][6] | [Insert Route] |
| Target Engagement Readout | [e.g., Inhibition of plasma BCAA elevation] | Inhibition of plasma branched-chain amino acid (BCAA) elevation in an oral protein challenge test[5][6] | [Insert Readout] |
| Efficacy Readout(s) | [e.g., Fecal protein content, body weight change] | Increased fecal protein content, reduction in food intake, and decrease in body weight in obese mouse models[2][5] | [Insert Readout(s)] |
| Key In Vivo Findings | [Summarize key results] | Dose-dependently inhibited the elevation of plasma BCAAs after a protein meal. Chronic administration reduced food intake and body weight in DIO mice.[5][6] | [Summarize key results] |
Experimental Protocols for In Vivo Validation
A crucial experiment for validating the in vivo target engagement of enteropeptidase inhibitors is the Oral Protein Challenge Test .
Objective
To assess the in vivo efficacy of an enteropeptidase inhibitor by measuring its effect on the absorption of amino acids following a protein meal. A successful inhibitor will block enteropeptidase activity, leading to reduced protein digestion and a blunted increase in plasma amino acid levels, particularly branched-chain amino acids (BCAAs).[5][6]
Materials
-
Test animals (e.g., male Sprague-Dawley rats or C57BL/6J mice, appropriately housed and acclimatized)[5][6]
-
Enteropeptidase inhibitor compound (e.g., this compound) formulated in a suitable vehicle (e.g., 0.5% (w/v) methylcellulose)[7]
-
Vehicle control
-
Protein source for oral challenge (e.g., casein or whey protein isolate)
-
Oral gavage needles
-
Blood collection supplies (e.g., EDTA-coated tubes, capillaries)
-
Centrifuge for plasma separation
-
Analytical equipment for BCAA measurement (e.g., LC-MS/MS)
Procedure
-
Animal Preparation:
-
Inhibitor Administration:
-
Administer the enteropeptidase inhibitor or vehicle by oral gavage at the predetermined doses. The timing of administration before the protein challenge should be based on the pharmacokinetic profile of the compound (e.g., 1-4 hours prior).[6]
-
-
Oral Protein Challenge:
-
Blood Sampling:
-
Collect a baseline blood sample (t=0) immediately before the protein challenge.
-
Collect subsequent blood samples at various time points post-challenge (e.g., 30, 60, 90, 120, and 180 minutes) to capture the amino acid absorption profile.[8]
-
-
Sample Processing and Analysis:
-
Process blood samples to separate plasma.
-
Analyze plasma samples for BCAA (leucine, isoleucine, valine) concentrations using a validated analytical method like LC-MS/MS.
-
-
Data Analysis:
-
Plot the mean plasma BCAA concentrations versus time for each treatment group.
-
Calculate the area under the curve (AUC) for the plasma BCAA concentration-time profile for each animal.
-
Statistically compare the AUCs and peak BCAA concentrations between the inhibitor-treated groups and the vehicle control group. A significant reduction in the inhibitor groups indicates in vivo target engagement and efficacy.
-
Experimental Workflow and Logic
The following diagrams visualize the experimental workflow for in vivo validation and the logical relationship for confirming target engagement.
Figure 2. Experimental workflow for the oral protein challenge test.
Figure 3. Logical flow for confirming in vivo target engagement.
References
- 1. Meta-analysis links dietary branched-chain amino acids to metabolic health in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. SCO-792, an enteropeptidase inhibitor, improves disease status of diabetes and obesity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scohia.com [scohia.com]
- 5. SCO‐792, an enteropeptidase inhibitor, improves disease status of diabetes and obesity in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery and characterization of a small‐molecule enteropeptidase inhibitor, SCO‐792 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Table 8. [Oral Protein Challenge Test Procedure]. - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
Reproducibility of Experimental Results for Human Enteropeptidase Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of experimental data for Human enteropeptidase-IN-3 and other key enteropeptidase inhibitors. The objective is to offer a clear, data-driven overview to aid in the evaluation and potential reproduction of key experimental findings. All cited data is presented in structured tables with detailed experimental protocols to ensure clarity and facilitate reproducibility.
Introduction to Human Enteropeptidase and its Inhibition
Human enteropeptidase (also known as enterokinase) is a serine protease found in the duodenum that plays a critical role in protein digestion. It initiates the digestive cascade by converting trypsinogen into its active form, trypsin, which in turn activates other pancreatic proenzymes.[1][2] Given its pivotal role, the inhibition of human enteropeptidase has emerged as a therapeutic strategy for conditions such as obesity and pancreatitis.[3] This guide focuses on a novel inhibitor, this compound, and compares its performance with other known inhibitors.
Comparative Analysis of In Vitro Inhibitory Activity
The in vitro potency of enteropeptidase inhibitors is a key metric for their characterization. The following table summarizes the half-maximal inhibitory concentration (IC50) and other kinetic parameters for this compound and its alternatives against human enteropeptidase.
| Inhibitor | IC50 (Human Enteropeptidase) | Mechanism of Action | Key Findings |
| This compound (compound 6b) | Data not publicly available in detail; described as having "potent enteropeptidase inhibitory activity" | Cyclic lactone inhibitor | A novel medium-sized cyclic inhibitor designed for potent in vivo efficacy and low systemic exposure. |
| SCO-792 (Sucunamostat) | 5.4 nM[4][5][6] | Reversible covalent inhibitor[7] | Potent inhibition with a slow dissociation rate, leading to a long duration of action.[6] Has been evaluated in a Phase 2a clinical trial.[8] |
| Camostat mesylate | k_inact/K_I = 1.5 x 10^4 M-1s-1 | Reversible covalent inhibitor[9] | A clinically used drug for pancreatitis that also demonstrates potent inhibition of enteropeptidase.[9] |
| Gabexate mesylate | IC50 not specifically reported for enteropeptidase; IC50 for trypsin is 9.4 µM[10][11] | Serine protease inhibitor | A synthetic protease inhibitor used in the treatment of pancreatitis and other conditions.[12] |
| Aprotinin | K_i not specifically reported for enteropeptidase; K_i for trypsin is 0.06 pM[13] | Competitive serine protease inhibitor | A naturally occurring polypeptide inhibitor of various serine proteases.[14] |
In Vivo Efficacy: A Comparative Overview
The therapeutic potential of enteropeptidase inhibitors is often evaluated in vivo by measuring their impact on protein digestion, typically by quantifying fecal protein content. The following table compares the reported in vivo effects of this compound and SCO-792.
| Inhibitor | Animal Model | Dosage | Key Outcome |
| This compound (compound 6b) | Mice | Not specified in abstract | Significantly elevated fecal protein output compared to a lead compound.[7] |
| SCO-792 (Sucunamostat) | Diet-induced obese mice | 20 mg/kg and 59 mg/kg, once daily for 4 weeks | Dose-dependent increase in fecal protein levels; reduction in food intake and body weight.[6] |
Signaling Pathway and Experimental Workflow
To visually represent the biological context and experimental procedures, the following diagrams have been generated using the DOT language.
Signaling Pathway of Enteropeptidase Inhibition
Caption: Inhibition of enteropeptidase blocks the conversion of trypsinogen to trypsin, halting the digestive enzyme cascade.
Experimental Workflow for In Vivo Fecal Protein Analysis
References
- 1. Enteropeptidase - Wikipedia [en.wikipedia.org]
- 2. resources.rndsystems.com [resources.rndsystems.com]
- 3. Human enteropeptidase light chain: Bioengineering of recombinants and kinetic investigations of structure and function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. SCO-792 | Enteropeptidase inhibitor | Probechem Biochemicals [probechem.com]
- 6. scohia.com [scohia.com]
- 7. Discovery and characterization of a small‐molecule enteropeptidase inhibitor, SCO‐792 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of gabexate mesilate, a protease inhibitor, on human sphincter of Oddi motility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Targeting Enteropeptidase with Reversible Covalent Inhibitors To Achieve Metabolic Benefits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. escholarship.org [escholarship.org]
- 11. researchgate.net [researchgate.net]
- 12. Gabexate mesilate in human acute pancreatitis. German Pancreatitis Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Aprotinin - Wikipedia [en.wikipedia.org]
Benchmarking Human enteropeptidase-IN-3 against known clinical candidates
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Human Enteropeptidase-IN-3 and the clinical candidate SCO-792, offering insights into their performance as inhibitors of human enteropeptidase. This document is intended to assist researchers and drug development professionals in understanding the current landscape of enteropeptidase inhibition.
Introduction to Human Enteropeptidase
Human enteropeptidase (also known as enterokinase) is a serine protease found in the duodenum that plays a crucial role in protein digestion.[1][2] It initiates the digestive cascade by converting inactive trypsinogen into its active form, trypsin. Trypsin then activates a variety of other pancreatic proenzymes essential for breaking down dietary proteins.[1][2] Due to its pivotal role, enteropeptidase has emerged as a therapeutic target for conditions where modulating protein digestion could be beneficial, such as metabolic disorders.
Comparative Analysis of Enteropeptidase Inhibitors
While "this compound" has been identified as a novel inhibitor, specific quantitative data on its inhibitory activity (e.g., IC50, Ki) and detailed experimental protocols are not yet publicly available in the referenced literature.[3] Therefore, this guide will focus on a detailed analysis of a known clinical candidate, SCO-792 , to provide a benchmark for performance.
SCO-792: A Clinically Investigated Enteropeptidase Inhibitor
SCO-792 is an orally available, small-molecule inhibitor of enteropeptidase that has undergone preclinical and clinical evaluation.[2][4][5][6][7]
Table 1: In Vitro Inhibitory Activity of SCO-792 [2][4][5][8]
| Parameter | Value | Species |
| IC50 | 5.4 nM | Human |
| IC50 | 4.6 nM | Rat |
| Inhibition Type | Reversible | - |
| Dissociation Half-life (t½) | ~14 hours | - |
Key Findings from In Vivo and Clinical Studies:
-
Preclinical Studies: In animal models, SCO-792 has been shown to effectively inhibit protein digestion, leading to a reduction in the absorption of amino acids.[4][5] This resulted in beneficial effects on metabolic parameters in models of obesity and diabetes.[9]
-
Clinical Trials: A phase 2a clinical trial of SCO-792 in patients with type 2 diabetes and albuminuria demonstrated that the drug was safe and well-tolerated.[6][7][10][11] The study suggested a potential for SCO-792 to decrease the urine albumin-to-creatinine ratio (UACR), a marker of kidney damage.[6][7][10][11]
Experimental Protocols
In Vitro Enteropeptidase Inhibition Assay (for SCO-792)
A common method to determine the inhibitory activity of compounds like SCO-792 involves a fluorescence resonance energy transfer (FRET) assay.[4][5]
-
Reagents:
-
Recombinant human enteropeptidase
-
Fluorogenic substrate (e.g., a peptide containing the enteropeptidase recognition sequence linked to a fluorophore and a quencher)
-
Test inhibitor (SCO-792)
-
Assay buffer (e.g., Tris-HCl with CaCl2)
-
-
Procedure:
-
The inhibitor is pre-incubated with the enzyme in the assay buffer.
-
The reaction is initiated by adding the fluorogenic substrate.
-
The increase in fluorescence, resulting from the cleavage of the substrate and separation of the fluorophore and quencher, is measured over time using a plate reader.
-
The rate of reaction is calculated and compared to a control without the inhibitor to determine the percent inhibition.
-
IC50 values are determined by plotting the percent inhibition against a range of inhibitor concentrations.[4][5]
-
In Vivo Oral Protein Challenge (for SCO-792)
This protocol is used to assess the in vivo efficacy of an enteropeptidase inhibitor.[4][5]
-
Subjects:
-
Animal models (e.g., rats).
-
-
Procedure:
-
Animals are fasted overnight.
-
The test inhibitor (SCO-792) or vehicle is administered orally.
-
After a specific time, a protein meal (e.g., casein solution) is given orally.
-
Blood samples are collected at various time points post-protein administration.
-
Plasma levels of branched-chain amino acids (BCAAs) are measured as an indicator of protein digestion and absorption.
-
A reduction in the post-meal increase in plasma BCAAs in the inhibitor-treated group compared to the vehicle group indicates effective in vivo enteropeptidase inhibition.[4][5]
-
Visualizing the Mechanism and Workflow
To better understand the processes involved, the following diagrams illustrate the digestive cascade initiated by enteropeptidase and a typical workflow for inhibitor screening.
Caption: Digestive cascade initiated by enteropeptidase and the point of inhibition.
Caption: A typical workflow for the discovery and development of enteropeptidase inhibitors.
References
- 1. Role of SCO-792, A Novel Enteropeptidase Inhibitor, In the Prevention of Post-Endoscopic Retrograde Cholangiopancreatography Pancreatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scohia.com [scohia.com]
- 3. Discovery of a novel series of medium-sized cyclic enteropeptidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery and characterization of a small‐molecule enteropeptidase inhibitor, SCO‐792 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery and characterization of a small-molecule enteropeptidase inhibitor, SCO-792 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scohia.com [scohia.com]
- 7. An Exploratory Randomized Trial of SCO-792, an Enteropeptidase Inhibitor, in Patients With Type 2 Diabetes and Albuminuria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. SCO-792 | Enteropeptidase inhibitor | Probechem Biochemicals [probechem.com]
- 9. SCO‐792, an enteropeptidase inhibitor, improves disease status of diabetes and obesity in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. An Exploratory Randomized Trial of SCO-792, an Enteropeptidase Inhibitor, in Patients With Type 2 Diabetes and Albuminuria - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Independent validation of published Human enteropeptidase-IN-3 data
An Independent Comparative Guide to Recombinant Human Enteropeptidase
For researchers, scientists, and professionals in drug development, the selection of a reliable and efficient recombinant human enteropeptidase is critical for the successful cleavage of fusion proteins and other applications. This guide provides an objective comparison of commercially available recombinant human enteropeptidase products, supported by experimental data and detailed protocols for independent validation. As no specific product named "Human enteropeptidase-IN-3" was found in the public domain, this guide focuses on a comparative analysis of various commercially available recombinant human enteropeptidase enzymes.
Introduction to Human Enteropeptidase
Human enteropeptidase (also known as enterokinase) is a serine protease crucial for digestion.[1] It is produced in the duodenum and initiates the proteolytic cascade by converting trypsinogen into its active form, trypsin.[1][2] This, in turn, activates other pancreatic zymogens.[1][3] The high specificity of enteropeptidase for the recognition sequence Asp-Asp-Asp-Asp-Lys (DDDDK) makes its recombinant form an invaluable tool in biotechnology for the precise cleavage of fusion proteins to isolate the target protein of interest.[2][4]
The catalytic activity of enteropeptidase resides in its light chain.[5] Consequently, many commercial preparations consist of the recombinant light chain of human enteropeptidase, which is sufficient for enzymatic activity.[6]
Comparative Analysis of Commercial Recombinant Human Enteropeptidase
The following table summarizes the key specifications of several commercially available recombinant human enteropeptidase products. It is important to note that direct comparison of specific activity can be challenging due to the different unit definitions and assay conditions employed by various suppliers.
Table 1: Comparison of Commercially Available Recombinant Human Enteropeptidase Products
| Feature | R&D Systems (a Bio-Techne brand) | Novus Biologicals (a Bio-Techne brand) | Cell Sciences | Novatein Biosciences | Angio-Proteomie | Abcam |
| Product Name | Recombinant Human Enteropeptidase/Enterokinase, CF | Recombinant Human Enteropeptidase/Enterokinase Protein, CF | Recombinant Human Enteropeptidase Light Chain | Enteropeptidase/Enterokinase, Light Chain Human Recombinant | Enteropeptidase/ Enterokinase, Light Chain Human Recombinant | Enterokinase cleavage kit |
| Source | NS0-derived mouse myeloma cell line | Not specified | E. coli | E. coli | E. coli | Not specified |
| Purity | >95% by SDS-PAGE | >95% by SDS-PAGE | Binds specifically to STI-agarose | Not specified | >95.0% by HPLC-SEC | Not specified |
| Formulation | Filtered solution in Tris, NaCl, and CaCl2 | Filtered solution in Tris, NaCl, and CaCl2 | Liquid in 50 mM Tris-HCl pH 8.0 + 0.5 M NaCl + 50% Glycerol | Liquid solution | 50mM Tris-HCl, pH 8.0, 0.5M NaCl, 1mM CaCl2 and 50% glycerol | Lyophilized |
| Specific Activity | >30,000 pmol/min/µg | Not specified | See Unit Definition | See Unit Definition | Not specified | See Unit Definition |
| Unit Definition | Measured by its ability to cleave a colorimetric peptide substrate, Z-Lys-SBzl.[7] | Not specified | One unit will cleave 2 mg of Thioredoxin/Human EGF fusion protein in 16 hours at 25°C.[6] | One unit will cleave 2 mg of thioredoxin/human EGF fusion protein in 16 hours at 25°C.[8] | Not specified | One unit is the amount of enzyme required to cleave 50 µg of a control protein to 95% completion in 20 hours at 23°C.[5] |
| Endotoxin Level | <0.10 EU per 1 µg | Not specified | Not specified | Not specified | Not specified | Not specified |
Experimental Protocols for Independent Validation
To ensure the performance of a chosen recombinant enteropeptidase in your specific application, it is highly recommended to perform an in-house validation. Below are detailed protocols for assessing the activity and cleavage efficiency of the enzyme.
Enzymatic Activity Assay using a Chromogenic Substrate
This protocol is adapted from methodologies described by various suppliers and in the literature for determining the specific activity of enteropeptidase using a synthetic substrate.[4]
Materials:
-
Recombinant Human Enteropeptidase
-
Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl₂, pH 7.5-8.0
-
Substrate: Thiobenzyl benzyloxycarbonyl-L-lysinate (Z-Lys-SBzl) stock solution (10 mM in DMSO)[4]
-
DTNB (5,5'-dithio-bis(2-nitrobenzoic acid)) stock solution (10 mM in DMSO)[4]
-
96-well clear microplate
-
Microplate reader capable of measuring absorbance at 405-412 nm
Procedure:
-
Prepare the Reaction Mix by diluting the Z-Lys-SBzl substrate and DTNB in the Assay Buffer to final concentrations of 400 µM each.
-
Dilute the recombinant human enteropeptidase to a working concentration (e.g., 0.04 µg/mL) in Assay Buffer.
-
In a 96-well plate, add 50 µL of the diluted enzyme solution to each well.
-
To initiate the reaction, add 50 µL of the Reaction Mix to each well.
-
Include a substrate blank control containing 50 µL of Assay Buffer and 50 µL of the Reaction Mix.
-
Immediately measure the absorbance at 405 nm in kinetic mode at 25°C or 37°C for 5-10 minutes, taking readings every 30 seconds.
-
Calculate the rate of reaction (Vmax) in OD/min.
-
The specific activity can be calculated using the following formula, adjusting for the extinction coefficient of the product and the path length of the microplate reader: Specific Activity (pmol/min/µg) = (Adjusted Vmax * well volume (L) * 10^12) / (extinction coefficient (M⁻¹cm⁻¹) * path correction (cm) * amount of enzyme (µg))
Fusion Protein Cleavage Assay
This assay evaluates the efficiency of the enteropeptidase in cleaving a specific fusion protein.
Materials:
-
Recombinant Human Enteropeptidase
-
Purified fusion protein containing an accessible enteropeptidase recognition sequence (DDDDK)
-
Cleavage Buffer: 20 mM Tris-HCl, 50 mM NaCl, 2 mM CaCl₂, pH 7.4-8.0[4][9]
-
SDS-PAGE gels and reagents
-
Coomassie Brilliant Blue or other protein stain
Procedure:
-
Dilute the fusion protein to a concentration of 1 mg/mL in the Cleavage Buffer.
-
Set up a series of cleavage reactions with varying enzyme-to-substrate ratios (e.g., 1:50, 1:100, 1:500 w/w). A typical starting point is 1 unit of enzyme per 50 µg of fusion protein.[5]
-
Incubate the reactions at a suitable temperature (e.g., room temperature, 25°C, or 37°C) for a defined period (e.g., 16-24 hours).[6][8]
-
Take aliquots at different time points (e.g., 0, 2, 4, 8, 16, 24 hours) to analyze the progress of the cleavage.
-
Stop the reaction by adding SDS-PAGE loading buffer and heating the samples.
-
Analyze the samples by SDS-PAGE to visualize the disappearance of the fusion protein band and the appearance of the cleaved target protein and tag bands.
-
The efficiency of cleavage can be quantified by densitometry of the protein bands on the stained gel.
Visualizations
Digestive Cascade Initiated by Enteropeptidase
Caption: Enteropeptidase initiates the digestive enzyme cascade.
Experimental Workflow for Validation of Recombinant Enteropeptidase
Caption: Workflow for validating recombinant enteropeptidase performance.
References
- 1. angioproteomie.com [angioproteomie.com]
- 2. abcam.com [abcam.com]
- 3. Enterokinase monolithic bioreactor as an efficient tool for biopharmaceuticals preparation: on-line cleavage of fusion proteins and analytical characterization of released products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Human enteropeptidase light chain: Bioengineering of recombinants and kinetic investigations of structure and function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. abcam.com [abcam.com]
- 6. cellsciences.com [cellsciences.com]
- 7. A simple and efficient method for cytoplasmic production of human enterokinase light chain in E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enterokinase Human|Enteropeptidase/Enterokinase, Light Chain Human Recombinant [novateinbio.com]
- 9. scielo.br [scielo.br]
Safety Operating Guide
Navigating the Disposal of Human Enteropeptidase-IN-3: A Guide to Safe and Compliant Practices
At the forefront of laboratory waste management is the principle of hazard assessment. The initial and most critical step is to consult the Safety Data Sheet (SDS) for Human Enteropeptidase-IN-3. Although a specific SDS for this compound was not identified in the search, any supplied chemical should be accompanied by this document, which will provide detailed information on its physical and chemical properties, toxicity, and appropriate disposal methods. In the absence of a specific SDS, treating the compound as hazardous waste is the most prudent course of action.
General Disposal Principles for Laboratory Chemicals
Most chemical waste generated in a laboratory setting is considered hazardous and must be managed according to strict federal, state, and local regulations.[1] The following are overarching principles that apply to the disposal of this compound:
-
Segregation is Key: Never mix incompatible wastes.[1][2] Acids should be kept separate from bases, and oxidizing agents from reducing agents.[1] Halogenated and non-halogenated solvents should also be collected in separate containers.[3]
-
Proper Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name of the contents, and the associated hazards (e.g., flammable, corrosive, toxic).[2]
-
Container Integrity: Use only appropriate, compatible, and leak-proof containers for waste accumulation.[3] Keep containers closed except when adding waste.[3]
-
Satellite Accumulation Areas (SAAs): Hazardous waste must be stored in a designated SAA at or near the point of generation.[1] There are limits on the volume of waste that can be accumulated and the time it can be stored.
-
Avoid Drain Disposal: Unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office and local regulations for small quantities of specific, non-hazardous materials, do not dispose of chemicals down the drain.[1][4]
Quantitative Data for Waste Management
While specific quantitative data for the disposal of this compound is unavailable, general guidelines for laboratory waste accumulation are well-defined.
| Parameter | Guideline | Citation |
| Maximum Hazardous Waste in SAA | 55 gallons | |
| Maximum Acutely Toxic Waste (P-list) in SAA | 1 quart (liquid) or 1 kilogram (solid) | |
| Maximum Storage Time in SAA (partially filled) | Up to 1 year (as long as accumulation limits are not exceeded) | [1] |
| Removal of Full Containers from SAA | Within 3 calendar days | [1] |
| pH for Drain Disposal (if permissible) | Between 5.5 and 10.5 (for dilute aqueous solutions) | [4] |
Disposal Workflow for this compound
The following workflow provides a step-by-step logical process for the proper disposal of this compound.
Experimental Protocols: Decontamination of Biological Waste
Should this compound be used in a biological context, such as in cell culture media or with tissues, the waste may be considered biohazardous.[5][6] In such cases, decontamination may be required before disposal.
Autoclaving (Steam Sterilization): This is a common and effective method for decontaminating biohazardous waste.[5][6]
-
Place biohazardous waste in an autoclavable biohazard bag.
-
Transport the bag in a leak-proof secondary container to the autoclave.
-
Autoclave according to your institution's validated cycle parameters to ensure sterilization.
-
After autoclaving, the waste may, in some cases, be disposed of as regular trash, provided it is not mixed with hazardous chemicals and is placed in an opaque bag.[6][7] Note that some regulations prohibit the disposal of red biohazard bags in general trash, even after autoclaving.[6]
Chemical Decontamination: For small volumes of liquid biohazardous waste, chemical treatment may be an option.[5][8]
-
Add a suitable disinfectant (e.g., a fresh 10% bleach solution) to the liquid waste.
-
Allow for a sufficient contact time as per the disinfectant's instructions.
-
After decontamination, the liquid may be permissible for drain disposal, followed by flushing with copious amounts of water.[7][8] Always verify this with your institutional EHS.
Handling Spills
In the event of a spill, immediate and appropriate action is necessary. A general procedure for a protease inhibitor solution spill would be:
-
Alert personnel in the immediate area.
-
If the substance is flammable, eliminate all ignition sources.[9]
-
Contain the spill using absorbent materials or dikes.[9]
-
Clean up the spill using inert absorbent material and non-sparking tools.[9]
-
Place the contaminated materials into a suitable, sealed container for disposal as hazardous waste.[9]
-
Ventilate the area.
Disclaimer: This information is intended as a general guide. Always consult your institution's Environmental Health and Safety (EHS) office for specific procedures and comply with all local, state, and federal regulations regarding hazardous waste disposal.
References
- 1. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 2. canterbury.ac.nz [canterbury.ac.nz]
- 3. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 5. research.hawaii.edu [research.hawaii.edu]
- 6. Biological Waste Disposal – Environment, Health & Safety – UW–Madison [ehs.wisc.edu]
- 7. ehs.ku.edu [ehs.ku.edu]
- 8. ars.usda.gov [ars.usda.gov]
- 9. mesoscale.com [mesoscale.com]
Essential Safety and Operational Guidance for Handling Human Enteropeptidase-IN-3
This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Human enteropeptidase-IN-3. The following procedures are designed to ensure a safe laboratory environment and proper disposal of materials.
Personal Protective Equipment (PPE)
The primary defense against potential laboratory hazards involves the consistent and correct use of Personal Protective Equipment (PPE). While specific data for this compound is not available, the following recommendations are based on general best practices for handling recombinant proteins and enzymes in a laboratory setting.
Recommended PPE for Handling this compound
| PPE Category | Item | Specifications and Use |
| Torso Protection | Lab Coat | Should be buttoned closed to protect clothing and skin from potential splashes. Fire-resistant coats are recommended when working with flammable materials. |
| Hand Protection | Disposable Gloves | Nitrile gloves are commonly used to prevent skin exposure. For handling biological samples, double-gloving may be necessary in certain high-containment situations. |
| Eye and Face Protection | Safety Glasses or Goggles | Essential to shield eyes from splashes or aerosols. Goggles are preferred for handling liquids, and a face shield offers additional protection during tasks with a high splash risk. |
| Foot Protection | Closed-Toe Shoes | Required to prevent injuries from dropped objects or spills. |
| Respiratory Protection | Respirator | May be necessary when there is a risk of inhaling aerosols, especially when handling the substance as a powder or in poorly ventilated areas. The type of respirator depends on the specific risk assessment. |
Operational and Disposal Plans
A systematic approach to handling and disposal is critical for maintaining a safe laboratory environment. The following workflow outlines the key steps from receiving the compound to its final disposal.
Experimental Protocols: General Handling of Recombinant Proteins
While a specific protocol for this compound is not available, the following general steps for handling recombinant proteins should be followed.
Reconstitution of Lyophilized Protein:
-
Centrifuge the vial briefly before opening to ensure the powder is at the bottom.
-
Reconstitute the lyophilized powder in a recommended buffer, such as sterile water or a buffer containing a carrier protein (e.g., 0.1% BSA), to the desired concentration (e.g., 0.1-1.0 mg/mL).
-
Avoid vortexing the solution to prevent denaturation of the protein.
Storage of Reconstituted Protein:
-
For short-term storage, the solution can be kept at 2-8°C for up to one week.
-
For long-term storage, it is recommended to add a cryoprotectant (e.g., glycerol), create working aliquots, and store at -20°C to -80°C to avoid repeated freeze-thaw cycles.
Activity Assay:
-
An activity assay can be performed to confirm the functionality of the enzyme. This typically involves diluting the enzyme to a working concentration and measuring its ability to cleave a specific substrate.
Decision-Making for PPE Selection
The selection of appropriate PPE is a critical step that should be based on a thorough risk assessment of the planned experimental procedures.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
